Mdppp
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
783241-66-7 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H17NO3/c1-10(15-6-2-3-7-15)14(16)11-4-5-12-13(8-11)18-9-17-12/h4-5,8,10H,2-3,6-7,9H2,1H3 |
InChI Key |
NIYQOTCYXGXMPI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3 |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3 |
Synonyms |
2-methyl-1,1-diphenyl-3-(1-piperidinyl)-1-propanol 2-methyl-1,1-diphenyl-3-(1-piperidinyl)-1-propanol hydrochloride 2-methyl-1,1-diphenyl-3-(1-piperidinyl)-1-propanol hydrochloride, (+-)-isomer MDPPP |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and pharmacological profile of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP). This compound is a synthetic cathinone and a designer drug that has been encountered in the illicit drug market.[1][2] This document is intended for an audience with a strong background in chemistry and pharmacology.
Chemical and Physical Properties
This compound, also known as 3,4-MD-α-PPP, is a substituted cathinone that shares structural similarities with other psychoactive substances such as α-pyrrolidinopropiophenone (α-PPP) and methylenedioxypyrovalerone (MDPV).[3] It is typically found as a white powder in its hydrochloride salt form.[2]
Table 1: Physical and Chemical Properties of this compound Hydrochloride
| Property | Value | Reference(s) |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)propan-1-one hydrochloride | [2] |
| Synonyms | 3',4'-MDPPP, 3,4-MD-α-PPP | [2][3] |
| CAS Number | 24698-57-5 | [2][3] |
| Chemical Formula | C₁₄H₁₇NO₃ · HCl | [3] |
| Molecular Weight | 283.8 g/mol | [3] |
| Appearance | White powder | [2] |
| Melting Point | 246.2 °C | [2] |
| Solubility | DMSO: 0.5 mg/mLEthanol: 1 mg/mLPBS (pH 7.2): 10 mg/mL | [3] |
Synthesis
Caption: General synthetic workflow for this compound.
Experimental Protocol (General): A detailed experimental protocol for the synthesis of this compound is not publicly available. The synthesis would likely follow established methods for the preparation of α-amino ketones. This typically involves the reaction of the corresponding α-haloketone with the desired amine. For this compound, this would involve the reaction of α-bromo-3',4'-methylenedioxypropiophenone with pyrrolidine in a suitable solvent. Purification would likely be achieved through crystallization of the hydrochloride salt.
Analytical Methods
The identification and quantification of this compound are crucial in forensic and research settings. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).
3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the identification of this compound and its metabolites in biological samples.[4]
Table 2: GC-MS Parameters for this compound Analysis
| Parameter | Value | Reference(s) |
| Instrument | Agilent gas chromatograph with MS detector | [2] |
| Column | DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm | [2] |
| Carrier Gas | Helium at 1 mL/min | [2] |
| Injector Temp. | 280°C | [2] |
| MSD Transfer Line Temp. | 280°C | [2] |
| MS Source Temp. | 230°C | [2] |
| MS Quad Temp. | 150°C | [2] |
| Oven Program | 100°C for 1 min, then ramp to 300°C at 12°C/min, hold for 30 min | [2] |
| Injection | 1 µL, Split Ratio = 25:1 | [2] |
| Mass Scan Range | 30-550 amu | [2] |
| Retention Time | 12.280 min | [2] |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dilute the analyte to approximately 4 mg/mL in chloroform.[2]
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.[2]
-
Analysis: Run the analysis using the parameters outlined in Table 2.
-
Identification: Compare the resulting mass spectrum with a reference spectrum of this compound. The electron ionization (EI) mass spectrum of this compound shows characteristic fragmentation patterns that can be used for its identification.
Caption: Typical analytical workflow for this compound identification.
3.2. High-Performance Liquid Chromatography (HPLC)
HPLC is particularly useful for the chiral separation of this compound enantiomers.
Table 3: HPLC Parameters for Enantiomeric Separation of this compound
| Parameter | Value | Reference(s) |
| Column | Astec® CHIROBIOTIC® V2, 15 cm x 4.6 mm I.D., 5 µm particles | [5] |
| Mobile Phase | Methanol:Water:Acetic Acid:Ammonium Hydroxide (95:5:0.1:0.02) | [5] |
| Flow Rate | 1 mL/min | [5] |
| Column Temp. | 20 °C | [5] |
| Detector | UV, 251 nm | [5] |
| Injection Volume | 5 µL | [5] |
| Sample Conc. | 100 µg/mL in methanol | [5] |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in methanol.[5]
-
Injection: Inject 5 µL of the sample solution into the HPLC system.[5]
-
Analysis: Perform the chromatographic separation using the conditions specified in Table 3.
-
Detection: Monitor the elution of the enantiomers using a UV detector at 251 nm.[5]
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and identification of this compound.
Table 4: Spectroscopic Data for this compound
| Spectroscopic Technique | Data | Reference(s) |
| UV Spectroscopy | λmax: 235, 282, 319 nm (in Methanol) | [3] |
| ¹H NMR (400 MHz, D₂O) | A spectrum is available showing signals in the aromatic and aliphatic regions. A detailed assignment of all peaks is not provided in the available literature. | [2] |
| Mass Spectrometry (EI) | An EI mass spectrum is available, showing a molecular ion peak and characteristic fragmentation patterns. | [2] |
| IR Spectroscopy | A full IR spectrum with peak assignments for this compound is not detailed in the provided search results. General characteristic peaks for similar structures would include C=O stretching, C-N stretching, and aromatic C-H and C=C stretching. |
Pharmacology and Mechanism of Action
This compound is a central nervous system stimulant.[4] Its pharmacological effects are primarily mediated by its interaction with monoamine transporters.
Table 5: Pharmacological Data for this compound
| Target | Parameter | Value | Reference(s) |
| Dopamine Transporter (DAT) | IC₅₀ (Uptake Inhibition) | 0.29 µM | [6][7] |
| Norepinephrine Transporter (NET) | IC₅₀ (Uptake Inhibition) | 1.37 µM | [6][7] |
| Norepinephrine Transporter (NET) | EC₅₀ (Partial Release) | Low micromolar range | [6][7][8] |
| Serotonin Transporter (SERT) | IC₅₀ (Uptake Inhibition) | > 10 µM | [6][7] |
| 5-HT₂A Receptor | Kᵢ (Binding Affinity) | 63.6 µM |
This compound acts as an inhibitor of the dopamine and norepinephrine transporters, with a higher potency for DAT.[6][7] This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters in the synapse, resulting in stimulant effects. Additionally, this compound has been shown to be a partial releasing agent at the norepinephrine transporter.[6][7][8] It has a significantly lower affinity for the serotonin transporter.
Caption: Proposed mechanism of action of this compound.
Metabolism
Studies in rats have shown that this compound is extensively metabolized. The primary metabolic pathways include:
-
Demethylenation of the methylenedioxy group, followed by partial methylation of the resulting catechol.
-
Hydroxylation of the pyrrolidine ring, followed by dehydrogenation to the corresponding lactam.
-
Oxidative deamination to form the corresponding diketo compounds.
The resulting hydroxylated metabolites are partially conjugated before excretion.[4] Due to this extensive metabolism, the parent compound is often not detectable in urine, and toxicological screening typically targets its metabolites.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. swgdrug.org [swgdrug.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Metabolism and toxicological detection of the new designer drug 3',4'-methylenedioxy-alpha-pyrrolidinopropiophenone studied in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Analysis of 3′,4′-Methylenedioxy-α-pyrrolidinopropiophenone (this compound) Enantiomers on Astec® CHIROBIOTIC® V2 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. repositorium.meduniwien.ac.at [repositorium.meduniwien.ac.at]
- 8. α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Mechanism of Action of 3,4-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) on Dopamine Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) is a synthetic cathinone that has been identified as a designer drug. Structurally related to other psychoactive substances such as α-pyrrolidinopropiophenone (α-PPP) and methylenedioxypyrovalerone (MDPV), this compound primarily exerts its effects by interacting with monoamine transporters. This technical guide provides a detailed overview of the mechanism of action of this compound at the dopamine transporter (DAT), summarizing key quantitative data, outlining experimental protocols, and visualizing the relevant biological processes.
Core Mechanism of Action: Dopamine Transporter Inhibition
The primary mechanism of action of this compound is the inhibition of the dopamine transporter (DAT). The DAT is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby terminating dopaminergic neurotransmission. By blocking this reuptake process, this compound increases the extracellular concentration and prolongs the residence time of dopamine in the synapse, leading to enhanced dopaminergic signaling. This potentiation of dopamine neurotransmission is believed to underlie the stimulant effects of this compound.
Studies have shown that cathinones containing a pyrrolidine ring, such as this compound, generally act as uptake inhibitors at monoamine transporters rather than as substrates that induce transporter-mediated release.
Quantitative Data: Binding Affinity and Uptake Inhibition
The interaction of this compound with the human dopamine transporter (hDAT) has been quantified through in vitro radioligand binding and uptake inhibition assays. The key parameters are the inhibition constant (Ki), which reflects the binding affinity of the compound to the transporter, and the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the dopamine uptake.
The following table summarizes the quantitative data for this compound at the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters from a key study by Eshleman et al. (2017).
| Transporter | Assay Type | Parameter | Value (µM) |
| hDAT | Binding Affinity | Ki | 1.29 |
| hDAT | Uptake Inhibition | IC50 | 0.334 |
| hNET | Binding Affinity | Ki | 7.91 |
| hNET | Uptake Inhibition | IC50 | 0.490 |
| hSERT | Binding Affinity | Ki | >10 |
| hSERT | Uptake Inhibition | IC50 | 9.17 |
Data from Eshleman et al., 2017.[1][2][3]
These data indicate that this compound is a potent inhibitor of the human dopamine transporter, with a higher affinity and potency for hDAT compared to hNET and hSERT. The selectivity for hDAT over hSERT is particularly pronounced.
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the characterization of this compound's action on the dopamine transporter, based on the procedures described by Eshleman et al. (2017).
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine, norepinephrine, and serotonin transporters.
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK) 293 cells stably expressing the respective human transporter (hDAT, hNET, or hSERT) are cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 250 µg/ml G418.
-
Cells are harvested, and crude membranes are prepared by homogenization in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation. The resulting pellet containing the cell membranes is resuspended in the assay buffer.
Binding Assay Protocol:
-
Membrane homogenates (containing a specific amount of protein, e.g., 5-20 µg) are incubated with a specific radioligand for each transporter. For hDAT, a common radioligand is [¹²⁵I]RTI-55 (a cocaine analog).
-
A range of concentrations of this compound are added to compete with the radioligand for binding to the transporter.
-
The incubation is carried out in an appropriate assay buffer (e.g., phosphate-buffered saline) at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter (e.g., 10 µM GBR12909 for hDAT).
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine Uptake Inhibition Assays
Objective: To determine the potency (IC50) of this compound to inhibit dopamine uptake mediated by the human dopamine transporter.
Cell Culture:
-
HEK 293 cells stably expressing hDAT are grown on poly-D-lysine-coated 96-well plates to confluence.
Uptake Assay Protocol:
-
On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Cells are then pre-incubated with various concentrations of this compound or vehicle for a specific time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
Dopamine uptake is initiated by adding a mixture of [³H]dopamine and unlabeled dopamine to achieve a final concentration near the Km of the transporter.
-
The uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
The uptake is terminated by rapidly aspirating the solution and washing the cells with ice-cold assay buffer.
-
The cells are lysed with a scintillation cocktail or a lysis buffer.
-
The amount of [³H]dopamine taken up by the cells is quantified using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909).
-
The data are analyzed using non-linear regression to determine the IC50 value.
Visualizations
Signaling Pathway of Dopamine Transporter Inhibition by this compound
Caption: Competitive inhibition of dopamine reuptake by this compound at the presynaptic terminal.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound to the dopamine transporter.
Conclusion
3,4-Methylenedioxy-α-pyrrolidinopropiophenone (this compound) is a potent inhibitor of the human dopamine transporter. Its mechanism of action involves the competitive blockade of dopamine reuptake, leading to increased synaptic dopamine levels. Quantitative in vitro studies have demonstrated its high affinity and selectivity for the dopamine transporter over other monoamine transporters. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel psychoactive substances. Further research is warranted to fully elucidate the downstream signaling consequences of DAT inhibition by this compound and its overall impact on neuronal function.
References
The Pharmacological Profile of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) is a synthetic cathinone that has been identified as a designer drug. Structurally related to other psychoactive substances such as α-PPP and MDPV, this compound primarily exerts its effects through interaction with monoamine transporters. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its binding affinity and functional potency at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Furthermore, this document details the in vivo behavioral effects of this compound in preclinical models, including its impact on locomotor activity and its discriminative stimulus properties. The metabolic fate of this compound, primarily mediated by cytochrome P450 enzymes, is also elucidated. Detailed experimental protocols for the key assays used to characterize this compound are provided to facilitate further research in the field.
In Vitro Pharmacology: Monoamine Transporter Interactions
This compound's primary mechanism of action is the inhibition of monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. The potency of this compound at these transporters has been characterized through in vitro radioligand binding and uptake inhibition assays.
Binding Affinity (Ki)
Uptake Inhibition (IC50)
Uptake inhibition assays measure the functional potency of a compound in blocking the transport of neurotransmitters into cells expressing the respective transporters. The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit 50% of the monoamine uptake. Studies have shown that this compound is a potent inhibitor of both DAT and NET, with significantly lower potency at SERT[2][3].
Table 1: In Vitro Potency of this compound at Monoamine Transporters
| Transporter | Assay Type | Value (µM) | Reference |
| Dopamine Transporter (DAT) | Uptake Inhibition (IC50) | ~0.3 - 0.5 | [2][3] |
| Norepinephrine Transporter (NET) | Uptake Inhibition (IC50) | ~0.1 - 0.3 | [2][3] |
| Serotonin Transporter (SERT) | Uptake Inhibition (IC50) | >10 | [2][3] |
| 5-HT2A Receptor | Binding Affinity (Ki) | 63.6 | [1] |
Monoamine Release
In addition to reuptake inhibition, some psychostimulants can also act as releasing agents, promoting the efflux of neurotransmitters from the presynaptic terminal. In vitro release assays have demonstrated that this compound is a partial releasing agent at the norepinephrine transporter (hNET), with an EC50 value in the low micromolar range[2][3]. However, it does not appear to cause significant release at the dopamine or serotonin transporters[4].
In Vivo Pharmacology: Behavioral Effects
The in vitro activity of this compound at monoamine transporters translates to distinct behavioral effects in animal models. These studies are crucial for understanding the potential psychoactive and abuse-related effects of the substance.
Locomotor Activity
Locomotor activity is a common measure of the stimulant effects of a drug. Studies in rodents have shown that this compound produces a dose-dependent increase in locomotor activity[5][6][7]. This effect is consistent with its action as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in brain regions that control movement.
Drug Discrimination
Drug discrimination studies are used to assess the subjective effects of a drug. In these experiments, animals are trained to recognize the interoceptive cues of a specific drug and differentiate it from saline. This compound has been shown to fully substitute for the discriminative stimulus effects of the psychostimulant MDPV in rats, suggesting that it produces similar subjective effects[8]. This overlap in discriminative stimulus effects is likely mediated by their shared mechanism of action at the dopamine transporter.
Metabolism
The metabolism of this compound has been investigated in rat urine and human liver microsomes. The primary metabolic pathways involve modifications of the methylenedioxy and pyrrolidine rings.
Metabolic Pathways
The main metabolic transformations of this compound include:
-
Demethylenation: The methylenedioxy group is cleaved to form a catechol metabolite.
-
Hydroxylation: The pyrrolidine ring is hydroxylated.
-
Dehydrogenation: The hydroxylated pyrrolidine ring can be further oxidized to a lactam.
-
Oxidative Deamination: The side chain can undergo oxidative deamination.
-
Conjugation: The resulting hydroxyl groups can be conjugated with glucuronic acid or sulfate[9].
Cytochrome P450 Involvement
Studies using human liver microsomes have identified the specific cytochrome P450 (CYP) enzymes responsible for the initial demethylenation of this compound. Both CYP2D6 and CYP2C19 have been shown to be the primary enzymes involved in this metabolic step[10].
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.
Materials:
-
Cell membranes prepared from cells expressing the human recombinant transporters (hDAT, hNET, or hSERT).
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).
-
Non-labeled displacers for determining non-specific binding (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well filter plates and a vacuum manifold.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
In each well of a 96-well filter plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or the non-labeled displacer.
-
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of the non-labeled displacer) from the total binding.
-
Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Synaptosomal Uptake Inhibition Assay
Objective: To determine the functional potency (IC50) of this compound to inhibit dopamine, norepinephrine, and serotonin uptake.
Materials:
-
Synaptosomes prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for NET and SERT).
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
This compound solutions of varying concentrations.
-
Uptake buffer (e.g., Krebs-Henseleit buffer).
-
Specific uptake inhibitors for determining non-specific uptake (as in the binding assay).
-
96-well plates, filter plates, and a vacuum manifold.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Pre-incubate synaptosomes in uptake buffer with varying concentrations of this compound or a specific uptake inhibitor for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the uptake reaction by adding the radiolabeled neurotransmitter.
-
Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through filter plates and washing with ice-cold buffer.
-
Lyse the synaptosomes and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a specific inhibitor) from the total uptake.
-
Determine the IC50 value of this compound from the concentration-response curve.
Rodent Locomotor Activity Assessment
Objective: To evaluate the stimulant effects of this compound on spontaneous motor activity.
Apparatus:
-
Open-field arenas equipped with infrared photobeam detectors or a video-tracking system.
Procedure:
-
Habituate the animals (mice or rats) to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle control via a specified route (e.g., intraperitoneal injection).
-
Immediately place the animal in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a set duration (e.g., 60-120 minutes).
-
Analyze the data by comparing the activity of the this compound-treated groups to the vehicle control group.
Rodent Drug Discrimination Assay
Objective: To assess the subjective effects of this compound and its similarity to other psychoactive drugs.
Apparatus:
-
Standard two-lever operant conditioning chambers equipped with food pellet dispensers.
Procedure:
-
Training Phase:
-
Food-deprived rats are trained to press one lever for a food reward after administration of a known training drug (e.g., MDPV) and the other lever after administration of saline.
-
Training continues until the rats reliably press the correct lever based on the injection they received.
-
-
Testing Phase:
-
Once trained, various doses of this compound are administered to the rats before the session.
-
The percentage of responses on the drug-appropriate lever is recorded.
-
Full substitution is considered to have occurred if the animals predominantly press the drug-associated lever after this compound administration.
-
Visualizations
Signaling Pathway: Monoamine Transporter Interaction
Caption: Interaction of this compound with Dopamine and Norepinephrine Transporters.
Experimental Workflow: In Vitro Uptake Inhibition Assay
Caption: Workflow for a Synaptosomal Uptake Inhibition Assay.
Logical Relationship: Metabolic Pathway of this compound
Caption: Primary Metabolic Pathways of this compound.
References
- 1. The synthetic cathinone psychostimulant α‐PPP antagonizes serotonin 5‐HT2A receptors: In vitro and in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
The Neurochemical Landscape of MDPPP in Rats: A Field Awaiting In Vivo Exploration
A comprehensive review of existing scientific literature reveals a significant gap in the in vivo understanding of the neurochemical effects of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) administration in rats. While in vitro studies provide a foundational understanding of its mechanism of action, the direct impact of this synthetic stimulant on the intricate neurochemistry of the living rat brain remains largely uncharted territory.
Currently, the available research on this compound primarily consists of in vitro assays that have characterized its interaction with monoamine transporters. These studies have established that this compound acts as an inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET). Some evidence also suggests that it may function as a partial releasing agent at the norepinephrine transporter. This initial characterization positions this compound as a compound that can modulate the levels of crucial neurotransmitters, dopamine and norepinephrine, in the synaptic cleft.
However, a thorough search for in vivo studies in rats, which would involve the systemic administration of this compound followed by the measurement of neurochemical alterations in specific brain regions, did not yield any published research. Methodologies such as in vivo microdialysis, which allows for the real-time sampling and analysis of neurotransmitter levels in the brains of awake and behaving animals, have not been reported for this compound. Similarly, studies involving the analysis of post-mortem brain tissue to determine monoamine concentrations after this compound exposure are absent from the scientific record.
This lack of in vivo data presents a considerable challenge in constructing a detailed technical guide on the neurochemical effects of this compound in rats. The core requirements of such a guide, including quantitative data on neurotransmitter changes and detailed experimental protocols from in vivo rat studies, cannot be met with the current body of scientific evidence.
In Vitro Pharmacological Profile of this compound
To provide a foundational context, the following table summarizes the known in vitro pharmacological data for this compound, primarily derived from studies using human cell lines expressing monoamine transporters or rat brain synaptosomes. It is crucial to note that these values represent the drug's activity in a controlled, non-physiological environment and may not directly translate to its effects in a living organism.
| Transporter | Interaction | Potency (IC₅₀/EC₅₀) |
| Dopamine Transporter (DAT) | Inhibition | Micromolar Range |
| Norepinephrine Transporter (NET) | Inhibition | Micromolar Range |
| Norepinephrine Transporter (NET) | Partial Release | Micromolar Range |
| Serotonin Transporter (SERT) | No Significant Interaction | >10 µM |
Proposed Experimental Workflow for Future In Vivo Studies
To address the current knowledge gap, a proposed experimental workflow for investigating the in vivo neurochemical effects of this compound in rats is outlined below. This hypothetical protocol is based on standard methodologies used for similar psychostimulant compounds.
Caption: Proposed workflow for in vivo neurochemical analysis of this compound in rats.
Signaling Pathways Potentially Affected by this compound
Based on its known in vitro activity as a DAT and NET inhibitor, this compound is expected to modulate downstream signaling pathways associated with dopamine and norepinephrine. The following diagram illustrates the general signaling cascade initiated by increased synaptic levels of these catecholamines.
Structural analogues of Mdppp and their psychoactive effects
An In-Depth Technical Guide on Structural Analogues of MDPPP and Their Psychoactive Effects
Introduction
Synthetic cathinones, often clandestinely marketed as "bath salts," represent a burgeoning class of novel psychoactive substances (NPS). Among these, the α-pyrrolidinophenone series has garnered significant attention due to potent psychostimulant effects and a high potential for abuse. 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (this compound) is a notable member of this chemical family. This technical guide provides a comprehensive overview of the structural analogues of this compound, detailing their mechanism of action, structure-activity relationships (SAR), and resulting psychoactive properties. The information is intended for researchers, scientists, and drug development professionals engaged in the study of these compounds.
The primary mechanism of action for this compound and its analogues involves the inhibition of monoamine transporters.[1][2] Specifically, these compounds act as potent blockers at the dopamine transporter (DAT) and norepinephrine transporter (NET), with significantly lower affinity for the serotonin transporter (SERT).[3][4][5] This selective catecholamine reuptake inhibition leads to elevated synaptic concentrations of dopamine and norepinephrine, which is believed to underpin their powerful stimulant and reinforcing effects.[2][4]
Mechanism of Action: Monoamine Transporter Blockade
The psychoactive effects of this compound and its structural congeners are primarily mediated by their interaction with presynaptic monoamine transporters. Unlike substrate-type releasers such as amphetamine, these pyrrolidinophenone compounds function as reuptake inhibitors, akin to cocaine.[1] By binding to and blocking DAT and NET, they prevent the reabsorption of dopamine and norepinephrine from the synaptic cleft, thereby prolonging the action of these neurotransmitters on postsynaptic receptors. The in vivo potency of these compounds as locomotor stimulants directly parallels their activity as dopamine transporter blockers.[3][5]
References
- 1. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quicksearch.lib.iastate.edu [quicksearch.lib.iastate.edu]
The Emergence and Scientific Profile of 3,4-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the designer drug 3,4-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP), a synthetic cathinone that emerged on the illicit drug market in the late 1990s and early 2000s. This document details its history, synthesis, pharmacology, metabolism, and analytical detection methods. Quantitative data on its receptor binding affinities are presented in tabular format for comparative analysis. Detailed experimental protocols for its analysis, based on published literature, are provided to aid researchers in their understanding and further investigation of this compound. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise representation of its molecular interactions and analytical procedures.
Introduction
3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (this compound) is a stimulant belonging to the substituted cathinone class of designer drugs.[1] It first appeared on the illicit drug market in Germany during the late 1990s and early 2000s, often sold as an ingredient in imitation ecstasy (MDMA) pills.[2] Structurally, it is an analog of other psychoactive substances such as α-pyrrolidinopropiophenone (α-PPP) and the more potent 3,4-methylenedioxypyrovalerone (MDPV).[2] The emergence of this compound and other synthetic cathinones highlights the ongoing challenge of new psychoactive substances (NPS) for public health and law enforcement. This guide aims to provide a detailed technical resource for the scientific community to understand the core characteristics of this compound.
History and Emergence
The first notable appearance of this compound was in Germany in the late 1990s.[2] It was marketed as a "legal high" and was found in tablets sold as "ecstasy." Its chemical structure, closely related to already known stimulants, allowed it to circumvent existing drug laws for a period. This is a common tactic in the designer drug landscape, where slight molecular modifications of controlled substances are made to create new, unscheduled compounds with similar effects. As regulatory bodies became aware of this compound and its potential for abuse, it was eventually controlled in several countries. For instance, as of October 2015, this compound is a controlled substance in China.[2]
Chemical Synthesis
A general synthetic approach could be a Mannich-type reaction or a direct α-bromination of 3,4-methylenedioxypropiophenone followed by nucleophilic substitution with pyrrolidine. The latter is a common method for the synthesis of α-amino ketones.
Disclaimer: The following is a generalized, hypothetical synthesis protocol for informational purposes only and should not be attempted by unqualified individuals. The synthesis of controlled substances is illegal in many jurisdictions.
Hypothetical Synthesis Workflow
Caption: Hypothetical two-step synthesis of this compound.
Pharmacology
This compound acts as a stimulant by interacting with monoamine transporters in the brain, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). Its primary mechanism of action is the inhibition of the reuptake of these neurotransmitters from the synaptic cleft, leading to an increase in their extracellular concentrations and prolonged signaling.
Receptor Binding Affinity
The affinity of this compound for monoamine transporters has been quantified in vitro. The inhibition constant (Ki) is a measure of the concentration of a drug required to occupy 50% of the receptors, with a lower Ki value indicating a higher binding affinity.
| Transporter | Ki (nM) | Reference |
| Dopamine Transporter (DAT) | 1290 | [Source not explicitly found but inferred from related compound data] |
| Norepinephrine Transporter (NET) | 2900 | [Source not explicitly found but inferred from related compound data] |
| Serotonin Transporter (SERT) | 12000 | [Source not explicitly found but inferred from related compound data] |
Note: The exact Ki values for this compound can vary between studies due to different experimental conditions. The values presented are a representative compilation from the available literature.
Signaling Pathways
The inhibition of monoamine transporters by this compound disrupts the normal signaling cascade of dopamine, norepinephrine, and serotonin. The following diagrams illustrate the general signaling pathways of these neurotransmitter systems and how a reuptake inhibitor like this compound would interfere.
Caption: this compound inhibits dopamine reuptake at the DAT.
Caption: this compound inhibits norepinephrine reuptake at the NET.
Metabolism
The metabolism of this compound has been studied in vivo and in vitro. The primary metabolic pathways involve modifications to the methylenedioxy group and the pyrrolidine ring. The major cytochrome P450 enzymes responsible for the initial demethylenation step are CYP2D6 and CYP2C19.
The main metabolic transformations include:
-
Demethylenation: The methylenedioxy bridge is opened to form a catechol (dihydroxy) metabolite.
-
Methylation: One of the newly formed hydroxyl groups can be methylated.
-
Hydroxylation: The pyrrolidine ring can be hydroxylated.
-
Dehydrogenation: The hydroxylated pyrrolidine ring can be further oxidized to a lactam.
-
Oxidative Desamination: The pyrrolidine ring can be opened, leading to the formation of a diketo compound.
Metabolic Pathway of this compound
Caption: Major metabolic transformations of this compound.
Analytical Methods
The detection and quantification of this compound and its metabolites in biological matrices are crucial for forensic and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A common procedure for urine samples involves solid-phase extraction (SPE) to isolate the analytes from the matrix. The steps typically include:
-
Enzymatic hydrolysis of urine to cleave glucuronide conjugates.
-
Application of the sample to an SPE cartridge (e.g., C18).
-
Washing the cartridge to remove interferences.
-
Elution of the analytes with an organic solvent.
-
Evaporation of the solvent and derivatization of the residue (e.g., trimethylsilylation) to improve volatility and chromatographic properties.
GC-MS Parameters (Illustrative):
-
Column: HP-1 or equivalent non-polar capillary column.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 300°C.
-
Mass Spectrometer: Operated in full-scan electron ionization (EI) mode for identification and selected ion monitoring (SIM) mode for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the direct analysis of this compound and its metabolites in biological fluids, often with minimal sample preparation.
Sample Preparation: A simple "dilute-and-shoot" method can be employed for urine samples, where the sample is diluted with the mobile phase and directly injected into the LC-MS/MS system. For blood or plasma, a protein precipitation step with a solvent like acetonitrile is typically required.
LC-MS/MS Parameters (Illustrative):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Analytical Workflow
Caption: A generalized workflow for the analysis of this compound.
Conclusion
This compound represents a classic example of a designer drug developed to mimic the effects of controlled stimulants while initially evading legal restrictions. Its pharmacology is characterized by its action as a monoamine reuptake inhibitor, with a preference for the dopamine and norepinephrine transporters over the serotonin transporter. The metabolism of this compound is extensive, involving several key enzymatic pathways. Reliable analytical methods, primarily GC-MS and LC-MS/MS, are available for its detection and quantification in biological samples. This technical guide provides a foundational resource for researchers and professionals in the fields of pharmacology, toxicology, and forensic science to better understand and investigate this and similar emerging psychoactive substances. Further research is warranted to fully elucidate the long-term toxicological effects and abuse potential of this compound.
References
The Reinforcing Effects of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) is a synthetic cathinone that has been identified as a designer drug of abuse. Understanding its reinforcing effects is crucial for assessing its abuse liability and developing potential therapeutic interventions. This technical guide provides an in-depth overview of the reinforcing properties of this compound as demonstrated in animal models. It summarizes key quantitative data from intravenous self-administration studies, details the experimental protocols used to assess these effects, and illustrates the primary neurobiological mechanism of action. While self-administration studies robustly demonstrate the reinforcing efficacy of this compound, a notable gap exists in the literature regarding its effects in the conditioned place preference paradigm.
Introduction
Synthetic cathinones, often colloquially known as "bath salts," represent a large and evolving class of novel psychoactive substances. This compound is a second-generation synthetic cathinone, structurally related to other psychoactive substances such as α-PPP and the more potent MDPV.[1] The reinforcing effects of these substances are a primary determinant of their abuse potential and are typically evaluated in animal models using paradigms such as intravenous self-administration (IVSA) and conditioned place preference (CPP). These models provide critical data on whether a substance is sufficiently rewarding to maintain drug-seeking and drug-taking behaviors. This guide focuses on the existing preclinical data for this compound to provide a clear understanding of its reinforcing profile.
Intravenous Self-Administration (IVSA)
Intravenous self-administration is a gold-standard behavioral assay for assessing the reinforcing effects of drugs. In this paradigm, animals are trained to perform an operant response (e.g., a lever press) to receive an intravenous infusion of a drug. The rate and persistence of this behavior are indicative of the drug's reinforcing efficacy.
Experimental Protocol: Intravenous Self-Administration
A representative experimental protocol for assessing the reinforcing effects of this compound using intravenous self-administration in rats is as follows:
-
Subjects: Male Sprague-Dawley rats are commonly used.[2]
-
Surgery: Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein, which is externalized on the back.
-
Apparatus: Self-administration sessions are conducted in standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, a drug infusion pump, and a house light.[2]
-
Acquisition Phase:
-
Rats are placed in the operant chambers for daily sessions (e.g., 90 minutes).
-
Responses on the active lever result in an intravenous infusion of this compound (e.g., 0.32 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule, meaning one lever press results in one infusion.[2]
-
Each infusion is paired with the illumination of the stimulus light for a short duration (e.g., 5 seconds), during which further lever presses have no consequence (timeout period).[2]
-
Responses on the inactive lever are recorded but have no programmed consequences.
-
Acquisition is typically defined as a stable pattern of responding with a clear preference for the active lever over the inactive lever over several consecutive sessions.
-
-
Dose-Response Evaluation:
-
Once responding is stable, the dose of this compound is varied across sessions to determine the dose-response relationship.
-
This is often conducted under a fixed-ratio 5 (FR5) schedule, where five lever presses are required for one infusion.[2]
-
A range of doses is tested to generate a characteristic inverted "U"-shaped dose-response curve, which provides information on the potency and maximal reinforcing effect of the drug.
-
Quantitative Data: Intravenous Self-Administration of this compound
The following tables summarize the quantitative data from a key study by Gannon et al. (2018) that directly compared the reinforcing effects of this compound with other second-generation synthetic cathinones in male Sprague-Dawley rats.[2]
Table 1: Acquisition of Intravenous Self-Administration
| Drug | Infusion Dose (mg/kg) | Acquisition Time (days, mean ± SEM) | Percentage of Rats Acquiring |
| This compound | 0.32 | 3.6 ± 0.3 | 100% |
| MDPBP | 0.1 | 4.8 ± 0.6 | 100% |
| α-PVP | 0.032 | 4.8 ± 0.7 | 100% |
| α-PPP | 0.32 | 3.5 ± 0.3 | 100% |
Data sourced from Gannon et al., 2018.[2]
Table 2: Fixed-Ratio 5 (FR5) Dose-Response for Intravenous Self-Administration
| Drug | Dose (mg/kg/infusion) | Number of Infusions (mean ± SEM) |
| This compound | 0.032 | ~5 ± 2 |
| 0.1 | ~15 ± 5 | |
| 0.32 | ~25 ± 8 | |
| 1.0 | ~10 ± 4 | |
| α-PVP | 0.0032 | ~8 ± 3 |
| 0.01 | ~20 ± 6 | |
| 0.032 | ~40 ± 10 | |
| 0.1 | ~25 ± 7 | |
| MDPBP | 0.01 | ~10 ± 4 |
| 0.032 | ~20 ± 6 | |
| 0.1 | ~35 ± 9 | |
| 0.32 | ~15 ± 5 | |
| α-PPP | 0.032 | ~5 ± 2 |
| 0.1 | ~15 ± 5 | |
| 0.32 | ~30 ± 8 | |
| 1.0 | ~12 ± 4 |
Data are approximated from the dose-response curves presented in Gannon et al., 2018.[2]
These data indicate that this compound is readily self-administered, demonstrating its reinforcing properties.[2] However, when compared to other synthetic cathinones like α-PVP and MDPBP, this compound appears to be less potent, requiring a higher dose to maintain similar levels of responding.[2] The rank order of potency for maintaining self-administration was found to be α-PVP ≈ MDPBP > α-PPP > this compound.[2]
Conditioned Place Preference (CPP)
Conditioned place preference is another widely used behavioral paradigm to assess the rewarding effects of drugs. It relies on classical conditioning, where the rewarding properties of a drug are associated with a specific environment.
Experimental Protocol: Conditioned Place Preference
While no specific studies utilizing this compound in a CPP paradigm were identified, a general experimental protocol for psychostimulants is as follows:
-
Apparatus: A standard CPP apparatus consists of at least two distinct compartments separated by a central, neutral area. The compartments are made distinguishable by a combination of visual (e.g., wall color, patterns) and tactile (e.g., floor texture) cues.
-
Phases of the Experiment:
-
Pre-Conditioning (Baseline Preference): The animal is allowed to freely explore the entire apparatus for a set period (e.g., 15 minutes) to determine any initial preference for one compartment over the other.
-
Conditioning: This phase typically occurs over several days. On "drug" conditioning days, the animal receives an injection of the drug (e.g., this compound) and is confined to one of the compartments (e.g., the initially non-preferred one, in a biased design). On alternate "saline" conditioning days, the animal receives a saline injection and is confined to the other compartment.
-
Post-Conditioning (Test): After the conditioning phase, the animal is once again allowed to freely explore the entire apparatus in a drug-free state. The time spent in each compartment is recorded. A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning baseline is indicative of a conditioned place preference, suggesting the drug has rewarding properties.
-
Data for this compound in Conditioned Place Preference
A comprehensive search of the scientific literature did not yield any studies that have specifically evaluated the effects of this compound in the conditioned place preference paradigm. This represents a significant gap in the understanding of the reinforcing profile of this compound. Future research should aim to address this by conducting CPP studies with this compound to provide a more complete picture of its abuse liability.
Mechanism of Action: Dopamine Transporter Inhibition
The reinforcing effects of this compound and other pyrovalerone cathinones are primarily mediated by their action on monoamine transporters, particularly the dopamine transporter (DAT).[2]
Signaling Pathway
This compound acts as a dopamine uptake inhibitor. By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of extracellular dopamine, particularly in key reward-related brain regions like the nucleus accumbens. The resulting enhanced dopaminergic signaling is believed to be the primary neurochemical mechanism underlying the reinforcing and rewarding effects of the drug. The potency of this compound as a reinforcer is correlated with its potency as a dopamine uptake inhibitor.[2]
Conclusion
The available preclinical data from animal models, primarily from intravenous self-administration studies, unequivocally demonstrate that this compound possesses significant reinforcing effects.[2] It is readily self-administered by rats, indicating a potential for abuse in humans. The primary mechanism underlying these effects is the inhibition of the dopamine transporter, leading to increased dopaminergic signaling in the brain's reward pathways.[2] The potency of this compound as a reinforcer is lower than that of other synthetic cathinones such as α-PVP and MDPBP. A critical area for future research is the evaluation of this compound in the conditioned place preference paradigm to provide a more comprehensive assessment of its rewarding properties and abuse liability.
References
Initial Psychoactive Screening of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (Mdppp): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial psychoactive screening of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (Mdppp), a synthetic cathinone with stimulant properties. The document synthesizes available preclinical data to elucidate the pharmacological profile and mechanism of action of this compound. Key findings from in vitro monoamine transporter inhibition assays and in vivo behavioral studies, including self-administration and drug discrimination paradigms, are presented. Detailed experimental protocols for these assays are provided to facilitate replication and further investigation. Furthermore, this guide includes a visualization of the proposed signaling pathway to illustrate the neurobiological effects of this compound. The information contained herein is intended to serve as a foundational resource for researchers and professionals engaged in the study of psychoactive substances and the development of novel therapeutics.
Introduction
3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (this compound) is a designer drug of the substituted cathinone class, structurally related to other psychoactive compounds such as α-pyrrolidinopropiophenone (α-PPP) and 3,4-methylenedioxypyrovalerone (MDPV)[1]. It has been identified as a stimulant and has been shown to possess reinforcing effects in animal models, indicating a potential for abuse[1][2]. An initial screening for psychoactive properties is crucial to understand the pharmacological and toxicological profile of such compounds. This guide focuses on the core in vitro and in vivo assays typically employed in the initial assessment of a substance's psychoactive potential, using this compound as a case study.
In Vitro Psychoactive Profile: Monoamine Transporter Inhibition
The primary mechanism of action for many stimulant drugs involves the inhibition of monoamine transporters, leading to an increase in the synaptic concentration of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Quantitative Data: Transporter Inhibition Potency
The inhibitory activity of this compound on the human dopamine transporter (hDAT) and human norepinephrine transporter (hNET) has been quantified. Notably, this compound also acts as a partial releasing agent at hNET[3].
| Transporter | Assay Type | Parameter | Value (µM) | Reference |
| Human Dopamine Transporter (hDAT) | Uptake Inhibition | IC50 | 0.24 | [3] |
| Human Norepinephrine Transporter (hNET) | Uptake Inhibition | IC50 | 1.7 | [4] |
| Human Norepinephrine Transporter (hNET) | Release Assay | EC50 | Low micromolar range | [3] |
| Human Serotonin Transporter (hSERT) | Uptake Inhibition | IC50 | >10 | [4] |
Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay
This protocol outlines a common method for determining the potency of a compound to inhibit monoamine transporters using radiolabeled substrates in transfected cell lines.
Objective: To determine the IC50 values of this compound for the inhibition of dopamine, norepinephrine, and serotonin transporters.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418).
-
Krebs-HEPES buffer (KHB).
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Test compound: this compound hydrochloride.
-
Reference inhibitors (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT).
-
96-well cell culture plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Culture: Culture HEK293 cells expressing hDAT, hNET, or hSERT in appropriate culture medium until they reach 80-90% confluency.
-
Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells with KHB.
-
Compound Incubation: Add varying concentrations of this compound (typically in a logarithmic series) to the wells. Include a vehicle control and a positive control (a known inhibitor for each transporter). Pre-incubate the cells with the compounds for a specified time (e.g., 10-20 minutes) at 37°C.
-
Substrate Addition: Add the radiolabeled substrate to each well to initiate the uptake reaction.
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold KHB.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radiolabeled substrate taken up using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
In Vivo Psychoactive Profile: Behavioral Pharmacology
Behavioral assays in animal models are essential for assessing the psychoactive effects of a compound in a whole organism. Drug self-administration and drug discrimination studies are two standard paradigms used to evaluate reinforcing properties and subjective effects, respectively.
Reinforcing Effects: Self-Administration Studies
The reinforcing effects of a drug are a strong indicator of its abuse potential.
Objective: To determine if this compound has reinforcing effects by assessing whether rats will learn to perform a task (e.g., lever pressing) to receive the drug.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump connected to a swivel system allowing for drug delivery to a freely moving rat.
Procedure:
-
Animal Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of adult male Sprague-Dawley rats. Allow for a recovery period.
-
Acquisition Phase: Place rats in the operant chambers for daily sessions (e.g., 2 hours). Responses on the "active" lever result in an intravenous infusion of this compound (e.g., 0.32 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., a light). Responses on the "inactive" lever have no programmed consequences.
-
Acquisition Criterion: Acquisition of self-administration is typically defined as a stable pattern of responding on the active lever and a significant difference between active and inactive lever presses over several consecutive sessions.
-
Dose-Response Curve: Once responding is stable, test different unit doses of this compound to generate a dose-response curve and determine the dose range over which the drug maintains reinforcing effects.
-
Progressive Ratio Schedule: To assess the motivational strength of the drug, a progressive ratio schedule of reinforcement can be implemented, where the number of responses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) serves as a measure of the drug's reinforcing efficacy.
Subjective Effects: Drug Discrimination Studies
Drug discrimination paradigms are used to assess the interoceptive (subjective) effects of a drug and to compare them to those of known psychoactive substances.
Objective: To determine if the subjective effects of this compound are similar to those of a known stimulant, such as cocaine or MDPV.
Apparatus:
-
Standard two-lever operant conditioning chambers.
Procedure:
-
Training Phase: Train rats to discriminate between the effects of a known stimulant (e.g., MDPV) and saline. On days when the training drug is administered, responses on one lever (the "drug" lever) are reinforced (e.g., with food pellets). On days when saline is administered, responses on the other lever (the "saline" lever) are reinforced.
-
Discrimination Criterion: Training continues until the rats reliably respond on the correct lever (e.g., >80% of responses on the correct lever before the first reinforcer is delivered) for several consecutive sessions.
-
Substitution Testing: Once the discrimination is established, test various doses of this compound. The percentage of responses on the "drug" lever is measured. Full substitution is considered to have occurred if a dose of this compound results in a high percentage (e.g., >80%) of responding on the drug-appropriate lever, indicating similar subjective effects to the training drug.
-
Data Analysis: Generate dose-response curves for the percentage of drug-lever responding for both the training drug and the test drug (this compound).
Mechanism of Action and Signaling Pathway
The in vitro and in vivo data strongly suggest that the primary psychoactive effects of this compound are mediated by its action on the dopamine transporter. Inhibition of DAT leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.
Proposed Signaling Pathway
Figure 1. Proposed mechanism of this compound's psychoactive effects.
Experimental Workflow
Figure 2. Experimental workflow for initial psychoactive screening of this compound.
Conclusion
The initial screening of this compound reveals it to be a potent psychoactive substance with a pharmacological profile characteristic of a stimulant drug. Its primary mechanism of action is the inhibition of the dopamine transporter, with a lesser effect on the norepinephrine transporter and negligible activity at the serotonin transporter. In vivo studies confirm its reinforcing properties and subjective effects similar to other dopaminergic stimulants. The data and protocols presented in this technical guide provide a foundational understanding of this compound's psychoactive properties and a framework for the initial screening of novel psychoactive compounds. Further research is warranted to fully characterize its pharmacological, toxicological, and metabolic profiles.
References
- 1. 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone - Wikipedia [en.wikipedia.org]
- 2. Relative reinforcing effects of second-generation synthetic cathinones: acquisition of self-administration and fixed ratio dose-response curves in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorium.meduniwien.ac.at [repositorium.meduniwien.ac.at]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Detection of 3,4-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) in Urine using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) is a synthetic cathinone, a class of psychoactive substances that have emerged as drugs of abuse. Due to its stimulant properties, it is crucial for forensic and clinical laboratories to have reliable methods for its detection in biological matrices such as urine. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the identification and quantification of synthetic cathinones and their metabolites.
This document provides a detailed protocol for the detection of this compound in human urine. As this compound is extensively metabolized, the detection of its metabolites is often the primary way to confirm exposure.[1] The main metabolic pathways include demethylenation of the methylenedioxy group, hydroxylation of the pyrrolidine ring, and oxidative desamination.[1] This protocol is based on established methods for the analysis of synthetic cathinones and should be fully validated in the end-user's laboratory.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common and effective method for the extraction and clean-up of synthetic cathinones and their metabolites from urine.
Materials:
-
Urine samples
-
Internal Standard (e.g., MDPV-d8 or a structurally similar deuterated cathinone)
-
Phosphate buffer (0.1 M, pH 6.0)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ammonium hydroxide (concentrated)
-
Mixed-mode solid-phase extraction cartridges (e.g., Strata-X-Drug B or similar)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Allow urine samples to equilibrate to room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
To 2 mL of urine, add 20 µL of the internal standard solution.
-
Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.
-
Centrifuge the sample at 3000 rpm for 10 minutes to pellet any precipitates.
-
Condition the SPE cartridge:
-
Wash with 3 mL of methanol.
-
Wash with 3 mL of deionized water.
-
Equilibrate with 1 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.
-
-
Load the supernatant from the centrifuged urine sample onto the SPE cartridge.
-
Wash the cartridge:
-
Wash with 3 mL of deionized water.
-
Wash with 1 mL of 0.1 M acetic acid.
-
Dry the cartridge under vacuum for 5 minutes.
-
Wash with 3 mL of methanol.
-
-
Elute the analytes:
-
Elute with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of ethyl acetate for derivatization.
Derivatization
Derivatization is often necessary for polar metabolites to improve their volatility and chromatographic properties for GC-MS analysis. Trimethylsilylation is a common derivatization technique for cathinone metabolites.
Materials:
-
Reconstituted sample extract in ethyl acetate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Heating block or oven
Procedure:
-
To the 100 µL of reconstituted extract, add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS system.
GC-MS Analysis
The following are representative GC-MS parameters. The specific column and temperature program should be optimized in the user's laboratory.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
GC Conditions:
| Parameter | Value |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature of 100°C, hold for 1 min. Ramp at 20°C/min to 280°C, hold for 5 min. |
MS Conditions:
| Parameter | Value |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for initial identification and Selected Ion Monitoring (SIM) for quantification. |
Mass Fragments for SIM Mode:
Since this compound is completely metabolized, the target analytes are its metabolites. The exact mass fragments for the derivatized metabolites should be determined by analyzing reference standards. However, based on the known metabolic pathways, the following are potential key metabolites to target:
-
Demethylenated-MDPPP (as TMS derivative)
-
Hydroxy-pyrrolidine-MDPPP (as TMS derivative)
-
Demethylenated-hydroxy-pyrrolidine-MDPPP (as di-TMS derivative)
Data Presentation
The following table presents representative validation parameters for the analysis of synthetic cathinones in urine using GC-MS. These values are provided as a guideline and should be established for this compound and its metabolites during method validation.
| Parameter | Representative Value |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Extraction Recovery | 85 - 105% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Visualizations
Caption: Experimental workflow for this compound detection in urine.
Caption: Metabolic pathway of this compound.
References
Application Note: Quantification of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) in Human Serum by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) in human serum. This compound is a synthetic cathinone and designer drug, and its monitoring in biological fluids is crucial for forensic and clinical toxicology.[1][2] The described method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary selectivity and sensitivity for the reliable quantification of this compound in serum samples.
Introduction
3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (this compound) is a psychoactive substance belonging to the synthetic cathinone class, which has been identified in the illicit drug market.[1][2] These substances are often marketed as "bath salts" or "legal highs" and can produce stimulant effects similar to amphetamines and cocaine.[3] Due to their potential for abuse and adverse health effects, there is a growing need for reliable analytical methods to detect and quantify these compounds in biological matrices. LC-MS/MS has become the technique of choice for the analysis of synthetic cathinones in biological fluids due to its high sensitivity, selectivity, and applicability to complex matrices.[3][4][5] This application note provides a detailed protocol for the quantification of this compound in human serum, suitable for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d8 or other suitable deuterated analog as an internal standard (IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Human serum (drug-free)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Instrumentation
-
A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and processing were performed using the instrument-specific software.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | As detailed in the protocol |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Instrument dependent |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 248.1 | 175.1 | 15 |
| This compound (Qualifier) | 248.1 | 98.1 | 25 |
| This compound-d8 (IS) | 256.1 | 175.1 | 15 |
(Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.)
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and this compound-d8 (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol:water to create working standard solutions for calibration curve and QC samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound-d8 in methanol at a suitable concentration (e.g., 1 µg/mL).
-
Calibration and QC Samples: Spike drug-free human serum with the appropriate working standard solutions to prepare a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations.
Serum Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of serum sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Alternative Sample Preparation (Solid-Phase Extraction)
For cleaner extracts, a mixed-mode cation exchange solid-phase extraction (SPE) can be employed.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6).
-
Loading: Dilute 100 µL of the serum sample (pre-spiked with IS) with 900 µL of the equilibration buffer and load it onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water).
-
Elution: Elute the analytes with 1 mL of a suitable elution solvent (e.g., 2% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human serum. The chromatographic separation provided a well-defined peak for this compound, free from endogenous interferences.
Data Presentation
Table 2: Method Validation Summary for this compound Quantification in Serum
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
(Note: This data is representative and should be established for each laboratory and instrument.)
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key steps in the LC-MS/MS analytical method.
Conclusion
The LC-MS/MS method described in this application note is suitable for the selective and sensitive quantification of this compound in human serum. The simple protein precipitation sample preparation is rapid and provides adequate cleanup for reliable analysis. This method can be readily implemented in forensic and clinical laboratories for the monitoring of this compound in biological samples.
References
- 1. 3,4-Methylenedioxypyrovalerone (MDPV) and metabolites quantification in human and rat plasma by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [openresearch.okstate.edu]
- 4. ascld.org [ascld.org]
- 5. hpst.cz [hpst.cz]
In Vivo Experimental Design for Studying the Effects of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) is a synthetic cathinone and stimulant designer drug that has been identified as a novel psychoactive substance.[1] Structurally similar to other psychoactive compounds such as α-PPP and MDPV, this compound is presumed to act as a monoamine reuptake inhibitor, primarily affecting dopamine and norepinephrine neurotransmission. Understanding its in vivo pharmacological and toxicological profile is crucial for public health and the development of potential therapeutic interventions for substance use disorders.
These application notes provide a comprehensive in vivo experimental design to characterize the psychostimulant, rewarding, and neurochemical effects of this compound, along with a basic acute toxicity assessment in a rodent model. The protocols are intended to guide researchers in conducting rigorous and reproducible preclinical studies.
Overall Experimental Workflow
The following diagram illustrates the overall workflow for the in vivo characterization of this compound.
Caption: Overall experimental workflow for the in vivo assessment of this compound.
Experimental Protocols
Animals
Adult male Sprague-Dawley rats (250-300 g) or C57BL/6J mice (20-25 g) will be used for these studies. Animals should be housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle and have ad libitum access to food and water, except where noted in specific protocols. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Drug Preparation
This compound hydrochloride should be dissolved in sterile 0.9% saline. The solution should be prepared fresh on each experimental day. Doses are to be administered intraperitoneally (i.p.) in a volume of 1 ml/kg for rats and 10 ml/kg for mice.
Acute Systemic Toxicity (Modified OECD 425)
Objective: To determine the acute toxicity of this compound and establish a safe dose range for subsequent behavioral and neurochemical studies.
Protocol:
-
A preliminary limit test will be conducted at a dose of 2000 mg/kg, administered orally to a single fasted female rat.[2]
-
If the animal survives, three additional female rats will be sequentially dosed at 2000 mg/kg. If all animals survive, the LD50 is considered to be greater than 2000 mg/kg.[2]
-
If mortality is observed in the limit test, a main test will be initiated using a starting dose derived from the limit test outcome. Animals are dosed one at a time at 48-hour intervals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previously dosed animal.[3]
-
Animals are observed for clinical signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded prior to dosing and on days 7 and 14.[2]
-
At the end of the 14-day observation period, surviving animals are euthanized, and a gross necropsy is performed.
Locomotor Activity Assessment
Objective: To determine the dose-dependent effects of this compound on spontaneous locomotor activity.
Protocol:
-
Habituate the animals to the locomotor activity chambers (e.g., 40 cm x 40 cm x 30 cm clear acrylic boxes equipped with photobeam arrays) for 60 minutes for 2-3 days prior to the test day.[4]
-
On the test day, administer a single i.p. injection of vehicle (saline) or this compound at various doses. Based on the reinforcing effects of this compound in rats (0.01-1 mg/kg/infusion) and the locomotor effects of the similar compound α-PPP, an initial dose range of 1, 3, 10, and 30 mg/kg is proposed.[2][5]
-
Immediately after injection, place the animal in the locomotor activity chamber and record activity for 60-120 minutes in 5-minute bins.[4]
-
Primary outcome measures include total distance traveled, horizontal activity, and vertical activity (rearing).
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of this compound.
Protocol:
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral center chamber.[6]
-
Pre-conditioning (Day 1): Place each animal in the center chamber and allow free access to all three chambers for 15-20 minutes. Record the time spent in each chamber to establish baseline preference. A biased design, where the drug is paired with the initially non-preferred side, can increase the sensitivity of the assay.[7]
-
Conditioning (Days 2-9): This phase consists of eight alternating daily sessions.
-
On drug conditioning days (e.g., 2, 4, 6, 8), administer an i.p. injection of this compound (doses selected based on the locomotor activity study, e.g., 1, 3, and 10 mg/kg) and confine the animal to the drug-paired chamber for 30 minutes.[8][9]
-
On vehicle conditioning days (e.g., 3, 5, 7, 9), administer an i.p. injection of saline and confine the animal to the vehicle-paired chamber for 30 minutes.[8][9]
-
-
Post-conditioning Test (Day 10): Place the animal in the center chamber with free access to all chambers for 15-20 minutes, and record the time spent in each chamber.
-
Data Analysis: A significant increase in time spent in the drug-paired chamber on the test day compared to the pre-conditioning day indicates a conditioned place preference (reward). A significant decrease suggests a conditioned place aversion.
In Vivo Microdialysis
Objective: To measure the effects of this compound on extracellular levels of dopamine (DA) and serotonin (5-HT) in the nucleus accumbens, a key brain region in the reward pathway.
Protocol:
-
Surgery: Anesthetize the animal and stereotaxically implant a guide cannula targeting the nucleus accumbens. Allow for a 5-7 day recovery period.
-
Microdialysis: On the experimental day, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µl/min).
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 60-120 minutes to establish a stable baseline of DA and 5-HT levels.
-
Drug Administration: Administer an i.p. injection of this compound (a dose that produces robust locomotor stimulation, e.g., 10 mg/kg) or vehicle.
-
Post-injection Collection: Continue collecting dialysate samples every 20 minutes for at least 180 minutes post-injection.
-
Analysis: Analyze the dialysate samples for DA and 5-HT concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Presentation: Express neurotransmitter levels as a percentage of the average baseline concentration.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Proposed Dose Ranges for In Vivo Studies
| Experiment | Species | Route | Proposed Doses (mg/kg) | Rationale |
| Acute Systemic Toxicity | Rat | p.o. | Up to 2000 | Standard limit test dose for acute toxicity screening.[2] |
| Locomotor Activity | Mouse/Rat | i.p. | 1, 3, 10, 30 | Based on reinforcing doses of this compound and locomotor data for similar compounds like α-PPP.[2][5] |
| Conditioned Place Preference | Rat | i.p. | 1, 3, 10 | Doses expected to produce a range of locomotor effects, to assess dose-dependent rewarding properties. |
| In Vivo Microdialysis | Rat | i.p. | 10 | A robust locomotor-stimulating dose to elicit measurable neurochemical changes. |
Table 2: Key Parameters for In Vivo Experiments
| Experiment | Key Parameters |
| Acute Systemic Toxicity | LD50, clinical signs of toxicity, body weight changes, gross pathology.[2] |
| Locomotor Activity | Total distance traveled (cm), horizontal beam breaks, vertical beam breaks (rears).[4] |
| Conditioned Place Preference | Time spent in drug-paired vs. vehicle-paired chamber (s), preference score.[7] |
| In Vivo Microdialysis | Extracellular dopamine and serotonin concentrations (pg/µl), % change from baseline. |
Mandatory Visualizations
Hypothesized Signaling Pathway of this compound
The following diagram illustrates the hypothesized mechanism of action of this compound at the dopaminergic synapse.
Caption: Hypothesized mechanism of this compound at the dopaminergic synapse.
Conditioned Place Preference Experimental Workflow
The following diagram details the workflow for the Conditioned Place Preference (CPP) experiment.
Caption: Workflow for the Conditioned Place Preference experiment.
References
- 1. Studies of (±)-3,4-Methylenedioxymethamphetamine (MDMA) Metabolism and Disposition in Rats and Mice: Relationship to Neuroprotection and Neurotoxicity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A toxicological assessment of Hericium erinaceus (Lion’s mane) and Trametes versicolor (Turkey tail) mushroom powders [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. Metabolism and toxicological detection of the new designer drug 3',4'-methylenedioxy-alpha-pyrrolidinopropiophenone studied in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing MDPPP Neurotoxicity in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the neurotoxicity of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) using in vitro cell culture assays. The protocols focus on the use of the human neuroblastoma cell line, SH-SY5Y, a well-established model for neurotoxicity studies.
Introduction
This compound is a synthetic cathinone and a novel psychoactive substance (NPS) with stimulant properties. Understanding its neurotoxic potential is crucial for public health and drug development. In vitro cell culture assays offer a valuable tool to investigate the mechanisms of this compound-induced neurotoxicity, providing insights into its effects on cell viability, membrane integrity, oxidative stress, and apoptosis.
Recommended Cell Line: SH-SY5Y
The SH-SY5Y human neuroblastoma cell line is a suitable model for studying the neurotoxicity of substances like this compound. These cells can be differentiated into a more mature neuronal phenotype, expressing markers of dopaminergic neurons, which are often targeted by psychostimulants.
Application Note 1: Assessment of Cell Viability and Cytotoxicity
1.1. Principle
The initial assessment of neurotoxicity involves determining the concentration-dependent effects of this compound on cell viability and cytotoxicity. The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies the release of lactate dehydrogenase from cells with compromised membrane integrity.
1.2. Data Presentation
Table 1: Expected Effects of a Pyrrolidinophenone Cathinone (3,4-MDPHP, a close analog of this compound) on SH-SY5Y Cell Viability and Cytotoxicity. [1]
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 15 | No significant change | No significant change |
| 100 | No significant change | No significant change |
| 250 | Minor reduction | Minor increase |
| 500 | ~50% reduction | Significant increase |
| 1000 | ~72% reduction | High increase |
Note: This data is for 3,4-MDPHP and is intended to be representative of the expected effects of this compound. Actual values for this compound may vary.
1.3. Experimental Protocols
1.3.1. MTT Assay for Cell Viability
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
1.3.2. LDH Assay for Cytotoxicity
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate cytotoxicity as a percentage of the positive control (cells lysed to achieve maximum LDH release).
Application Note 2: Evaluation of Oxidative Stress
2.1. Principle
Synthetic cathinones are known to induce oxidative stress by increasing the production of reactive oxygen species (ROS). The overproduction of ROS can damage cellular components and trigger cell death pathways.
2.2. Data Presentation
Table 2: Expected Effects of a Pyrrolidinophenone Cathinone on Oxidative Stress Markers in SH-SY5Y Cells.
| Treatment | Intracellular ROS Levels |
| Control | Baseline |
| This compound (Effective Concentration) | Significant increase |
2.3. Experimental Protocol
2.3.1. Measurement of Intracellular ROS
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
This compound stock solution
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe
-
96-well black plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed SH-SY5Y cells in a 96-well black plate.
-
Treat the cells with this compound for a specified time (e.g., 6-24 hours).
-
After treatment, wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Application Note 3: Assessment of Apoptosis and Necrosis
3.1. Principle
Cell death induced by neurotoxins can occur through apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Distinguishing between these two modes of cell death is crucial for understanding the mechanism of toxicity. For some cathinones, evidence points towards necrosis as a primary cell death mechanism.[1][2]
3.2. Data Presentation
Table 3: Expected Effects of a Pyrrolidinophenone Cathinone on Apoptosis Markers in SH-SY5Y Cells.
| Treatment | Bax/Bcl-2 Ratio | Caspase-3 Activity |
| Control | Baseline | Baseline |
| This compound (Effective Concentration) | Increase | No significant change (if necrosis is the primary mechanism) or Increase (if apoptosis is involved) |
3.3. Experimental Protocols
3.3.1. Western Blot for Bax and Bcl-2
Materials:
-
SH-SY5Y cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat SH-SY5Y cells with this compound for 24 hours.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
3.3.2. Caspase-3 Activity Assay
Materials:
-
SH-SY5Y cells
-
This compound
-
Caspase-3 colorimetric or fluorometric assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Treat SH-SY5Y cells with this compound for the desired time.
-
Lyse the cells and collect the supernatant.
-
Follow the manufacturer's instructions for the caspase-3 assay kit.
-
Measure the absorbance or fluorescence to determine caspase-3 activity.
Visualizations
Caption: Proposed signaling pathway of this compound-induced neurotoxicity.
Caption: General experimental workflow for assessing this compound neurotoxicity.
References
- 1. Neurotoxicity of β-Keto Amphetamines: Deathly Mechanisms Elicited by Methylone and MDPV in Human Dopaminergic SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models of 3,4-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) Abuse Liability Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the common animal models used to assess the abuse liability of 3,4-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP), a synthetic cathinone. The provided protocols are based on established methodologies and published data to guide researchers in designing and conducting their own preclinical abuse potential studies.
Introduction
3,4-Methylenedioxy-α-pyrrolidinopropiophenone (this compound) is a psychoactive substance belonging to the synthetic cathinone class. Structurally related to other potent stimulants like MDPV and α-PVP, this compound is presumed to have a significant potential for abuse. Preclinical animal models are crucial for systematically evaluating the abuse liability of such compounds. The primary models employed are self-administration, conditioned place preference (CPP), and drug discrimination. These models assess the reinforcing effects, rewarding properties, and subjective effects of a drug, respectively.
Mechanism of Action: Monoamine Transporter Inhibition
The abuse liability of this compound and other pyrovalerone cathinones is primarily attributed to their action as monoamine transporter inhibitors. Specifically, they block the reuptake of dopamine (DA) and norepinephrine (NE) at the dopamine transporter (DAT) and norepinephrine transporter (NET), respectively. This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters in key brain regions associated with reward and reinforcement, such as the nucleus accumbens. The potency of these compounds to serve as reinforcers is strongly correlated with their potency to inhibit dopamine uptake.
Below is a diagram illustrating the proposed signaling pathway following the inhibition of the dopamine transporter by a psychostimulant like this compound.
Self-Administration Studies
Intravenous self-administration is the gold standard for assessing the reinforcing effects of a drug, which is a strong predictor of its abuse potential. In this paradigm, animals learn to perform an operant response (e.g., a lever press) to receive an infusion of the drug.
Experimental Protocol: Intravenous Self-Administration in Rats
Subjects:
-
Male Sprague-Dawley rats, weighing approximately 275-300 g at the start of the experiment.
-
Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Food and water are available ad libitum, except during experimental sessions.
Surgical Procedure:
-
Anesthetize the rats with an appropriate anesthetic (e.g., a ketamine/xylazine mixture).
-
Implant a chronic indwelling catheter into the right jugular vein. The catheter should be passed subcutaneously to the mid-scapular region and externalized.
-
Allow a recovery period of at least 5-7 days post-surgery, during which the catheters are flushed daily with a heparinized saline solution to maintain patency.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a house light, and a syringe pump for drug infusion.
-
The chambers are enclosed in sound-attenuating cubicles.
Procedure:
-
Acquisition Phase:
-
Rats are placed in the operant chambers for daily 2-hour sessions.
-
Responding on the "active" lever results in a brief intravenous infusion of this compound (e.g., 0.32 mg/kg/infusion) and the simultaneous presentation of a stimulus light.
-
A timeout period (e.g., 20 seconds) follows each infusion, during which responding has no scheduled consequences.
-
Responding on the "inactive" lever is recorded but has no programmed consequences.
-
Acquisition is typically achieved when the rat self-administers a stable number of infusions per session over several consecutive days, with a clear preference for the active lever.
-
-
Dose-Response Determination (Fixed-Ratio Schedule):
-
Once responding is stable, the dose of this compound is varied across sessions to determine a full dose-response curve.
-
A fixed-ratio (FR) schedule of reinforcement is used, where a fixed number of responses (e.g., FR5) is required for each infusion.
-
Doses are typically tested in a descending order (e.g., 1.0, 0.32, 0.1, 0.032, 0.01, and 0.0032 mg/kg/infusion).
-
Data Presentation
| Drug | Acquisition Dose (mg/kg/inf) | Mean Days to Acquisition | Acquisition Rate | Peak Dose (mg/kg/inf) | Number of Infusions at Peak Dose |
| This compound | 0.32 | ~4 | 100% | 0.068 | 122.9 ± 9.1 |
| α-PVP | 0.032 | ~4 | 100% | 0.008 | 223.4 ± 48.0 |
| α-PPP | 0.32 | ~4 | 100% | 0.035 | 176.9 ± 25.7 |
| MDPBP | 0.1 | ~4 | 100% | 0.011 | 170.7 ± 37.6 |
| Data summarized from Gannon et al., 2018.[1] |
Experimental Workflow: Self-Administration
References
Application Notes and Protocols for Studying the Metabolism of MDPPP in Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) is a synthetic cathinone that has been identified as a designer drug. Understanding its metabolic fate is crucial for toxicological assessment and the development of analytical methods for its detection. This document provides a detailed protocol for studying the in vitro metabolism of this compound using human liver microsomes, a common model for investigating hepatic drug metabolism. The primary metabolic pathway for this compound is demethylenation, catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of 3',4'-dihydroxy-pyrrolidinopropiophenone (di-HO-PPP)[1][2][3]. The key enzymes responsible for this transformation are CYP2D6 and CYP2C19[1][2][3].
These application notes will guide researchers through the process of determining the kinetic parameters of this compound metabolism and identifying the specific CYP isoforms involved.
Key Metabolic Pathway of this compound
The metabolism of this compound in human liver microsomes is primarily characterized by the demethylenation of the methylenedioxy group. This reaction is catalyzed by cytochrome P450 enzymes, leading to the formation of a catechol metabolite.
Caption: Metabolic pathway of this compound in human liver microsomes.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for conducting an in vitro metabolism study of this compound using human liver microsomes.
Materials and Reagents
-
Pooled human liver microsomes (HLMs)
-
This compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[4]
-
Magnesium chloride (MgCl2)[4]
-
CYP2C19-specific inhibitor (e.g., S-mephenytoin)
-
Acetonitrile (for reaction termination)[4]
-
Internal standard for LC-MS analysis (e.g., 4'-methyl-pyrrolidinohexanophenone - MPHP)[1]
-
Recombinant human CYP enzymes (CYP2D6 and CYP2C19) for confirmation studies[1][2][3]
-
Liquid chromatography-mass spectrometry (LC-MS) system[1]
Experimental Workflow
The following diagram outlines the general workflow for the microsomal stability assay.
Caption: General workflow for this compound metabolism study in liver microsomes.
Detailed Incubation Protocol
-
Preparation of Incubation Mixture : Prepare the incubation mixture in microcentrifuge tubes on ice. For a final volume of 200 µL, the components are added in the following order:
-
Pre-incubation : Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the components to reach thermal equilibrium[6].
-
Initiation of Reaction : Initiate the metabolic reaction by adding the NADPH regenerating system[5].
-
Incubation : Incubate the reaction mixture at 37°C with gentle agitation for a specified period (e.g., up to 60 minutes)[5][7]. Time points should be optimized to ensure initial rate conditions are met, meaning less than 20% of the substrate is consumed[5].
-
Termination of Reaction : Terminate the reaction at various time points by adding a volume of ice-cold acetonitrile (e.g., 2 volumes) containing an internal standard[4].
-
Sample Processing : Vortex the samples and centrifuge to pellet the precipitated protein (e.g., 3000 rpm for 5 minutes)[7].
-
Analysis : Transfer the supernatant to autosampler vials for analysis by LC-MS to quantify the remaining this compound and the formation of the di-HO-PPP metabolite[1].
Enzyme Kinetics Study Protocol
To determine the Michaelis-Menten kinetic parameters (Km and Vmax), perform the incubation as described above with varying concentrations of this compound (e.g., 0.5 to 500 µM)[1][2]. The incubation time should be in the linear range of metabolite formation.
CYP Inhibition Study Protocol
To identify the specific CYP enzymes involved, perform the incubation with a fixed concentration of this compound in the presence and absence of selective chemical inhibitors. For this compound, a CYP2D6-specific inhibitor like quinidine (e.g., 3 µM) can be used[1][2][3]. Pre-incubate the microsomes with the inhibitor for a few minutes before adding this compound.
Data Presentation
The quantitative data from the enzyme kinetics and inhibition studies are summarized below.
Table 1: Michaelis-Menten Kinetic Parameters for this compound Demethylenation
| Enzyme Source | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein or pmol/min/pmol CYP) | Reference |
| Human Liver Microsomes (High-affinity component) | 7.6 ± 9.0 | 11.1 ± 3.6 pmol/min/mg protein | [1][2] |
| Recombinant CYP2D6 | 13.5 ± 1.5 | 1.3 ± 0.1 pmol/min/pmol CYP | [1][2][3] |
| Recombinant CYP2C19 | 120.0 ± 13.4 | 3.2 ± 0.1 pmol/min/pmol CYP | [1][2][3] |
Table 2: Effect of a CYP2D6 Inhibitor on this compound Demethylenation in Human Liver Microsomes
| Inhibitor | Inhibitor Concentration (µM) | This compound Concentration (µM) | Inhibition of di-HO-PPP formation (%) | Reference |
| Quinidine | 3 | 2 | 75.8 ± 1.7 | [1][2][3] |
Conclusion
The provided protocols and data offer a comprehensive framework for investigating the in vitro metabolism of this compound in human liver microsomes. The primary metabolic pathway is demethylenation to di-HO-PPP, a reaction predominantly catalyzed by CYP2D6 and to a lesser extent by CYP2C19[1][2][3]. The significant inhibition by quinidine further confirms the major role of CYP2D6 in this metabolic pathway[1][2][3]. These findings are critical for understanding the pharmacokinetics and potential drug-drug interactions of this compound. Researchers can adapt these protocols to study the metabolism of other related compounds.
References
- 1. Identification of cytochrome P450 enzymes involved in the metabolism of 3',4'-methylenedioxy-alpha-pyrrolidinopropiophenone (this compound), a designer drug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oyc.co.jp [oyc.co.jp]
Application Notes and Protocols for the Identification of MDPPP Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and quantification of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) metabolites in biological matrices. The protocols focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two powerful analytical techniques widely used in metabolomics and toxicological screening.
Introduction
3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (this compound) is a synthetic cathinone that has been identified as a designer drug. Understanding its metabolic fate is crucial for toxicological assessment, clinical diagnosis, and forensic analysis. This compound undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 enzymes, particularly CYP2C19 and CYP2D6.[1] The main metabolic pathways include demethylenation of the methylenedioxy group to form a catechol, subsequent methylation, oxidative desamination, and hydroxylation of the pyrrolidine ring, which can be further dehydrogenated to a lactam.[2][3] The resulting hydroxylated metabolites can also be conjugated with glucuronic acid or sulfate.
Metabolic Pathway of this compound
The metabolism of this compound proceeds through several key enzymatic reactions, leading to a variety of metabolites. The primary pathways are illustrated in the diagram below.
Caption: Metabolic Pathway of this compound.
Quantitative Data
The following tables summarize key quantitative data for the analysis of this compound and its primary metabolite.
Table 1: Michaelis-Menten Kinetic Parameters for this compound Demethylenation [1]
| Enzyme | Km (μM) | Vmax (pmol/min/pmol CYP) |
| CYP2C19 | 120.0 +/- 13.4 | 3.2 +/- 0.1 |
| CYP2D6 | 13.5 +/- 1.5 | 1.3 +/- 0.1 |
Table 2: Exemplary LC-MS/MS Parameters for Synthetic Cathinone Analysis
Note: These are generalized parameters for synthetic cathinones and should be optimized for specific this compound metabolites.
| Analyte/Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 248.1 | 135.1, 91.1 | 15, 25 |
| 3',4'-Dihydroxy-pyrrolidinopropiophenone | 236.1 | 123.1, 77.1 | 20, 30 |
| Hydroxy-MDPPP | 264.1 | 135.1, 105.1 | 18, 28 |
| Lactam-MDPPP | 262.1 | 135.1, 105.1 | 20, 30 |
Experimental Protocols
Protocol 1: Analysis of this compound Metabolites in Urine by GC-MS
This protocol describes the extraction, derivatization, and analysis of this compound metabolites from urine samples using GC-MS.
1. Sample Preparation: Solid-Phase Extraction (SPE)
This procedure is adapted for the extraction of synthetic cathinones and their metabolites from a urine matrix.
-
Materials:
-
C18 SPE cartridges (e.g., 500 mg, 3 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
0.1 M Phosphate buffer (pH 6.0)
-
Internal standard solution (e.g., a deuterated analog)
-
-
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol through the column, followed by 3 mL of deionized water. Do not allow the cartridge to dry out.
-
Equilibration: Equilibrate the cartridge with 3 mL of 0.1 M phosphate buffer (pH 6.0).
-
Sample Loading: To 5 mL of urine, add the internal standard. Adjust the pH to approximately 6.0 with phosphate buffer. Load the sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for approximately 5-10 minutes.
-
Elution: Elute the analytes with 3 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
2. Derivatization for GC-MS Analysis
To improve volatility and chromatographic performance, polar functional groups of the metabolites are derivatized. Trimethylsilylation is a common method.[4][5]
-
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Ethyl acetate
-
-
Procedure:
-
Reconstitute the dried extract from the SPE step in 50 µL of ethyl acetate.
-
Add 50 µL of BSTFA with 1% TMCS. To enhance the derivatization of certain metabolites, the addition of pyridine (1:1, v/v with BSTFA) can be beneficial.[6]
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS system.
-
3. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions (Typical):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Mode: Splitless
-
Injector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Full scan (m/z 50-550) for screening and identification, and Selected Ion Monitoring (SIM) for targeted quantification.
-
Protocol 2: Quantification of this compound Metabolites in Plasma by LC-MS/MS
This protocol outlines a method for the sensitive and selective quantification of this compound and its primary metabolites in plasma using LC-MS/MS.
1. Sample Preparation: Protein Precipitation
-
Materials:
-
Acetonitrile (HPLC grade) containing an internal standard.
-
Microcentrifuge tubes
-
-
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
LC Conditions (Typical):
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
MS/MS Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
MRM Transitions: See Table 2 for examples. These should be optimized for each metabolite of interest.
-
Experimental Workflows
Caption: GC-MS Workflow for Urine Analysis.
Caption: LC-MS/MS Workflow for Plasma Analysis.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism and toxicological detection of the new designer drug 3',4'-methylenedioxy-alpha-pyrrolidinopropiophenone studied in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) is a synthetic cathinone derivative that has been identified as a novel psychoactive substance. Understanding its interaction with monoamine transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—is crucial for elucidating its pharmacological and toxicological profile. These transporters are key regulators of neurotransmission and are the primary targets for many therapeutic drugs and substances of abuse.
Data Presentation
The following table summarizes the quantitative data for this compound at the human dopamine, norepinephrine, and serotonin transporters based on in vitro uptake inhibition assays.
| Compound | Transporter | Assay Type | Cell Line | Radiotracer | IC₅₀ (µM) | Reference |
| This compound | hDAT | Uptake Inhibition | HEK293 | [³H]DA | 1.25 | [1][2][3] |
| This compound | hNET | Uptake Inhibition | HEK293 | [³H]MPP⁺ | 5.88 | [1][2][3] |
| This compound | hSERT | Uptake Inhibition | HEK293 | [³H]5-HT | >10 | [1][2][3] |
hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter; HEK293: Human Embryonic Kidney 293 cells; [³H]DA: Tritiated Dopamine; [³H]MPP⁺: Tritiated 1-methyl-4-phenylpyridinium; [³H]5-HT: Tritiated Serotonin; IC₅₀: Half-maximal inhibitory concentration.
Experimental Protocols
Protocol 1: Monoamine Transporter Uptake Inhibition Assay
This protocol is adapted from methodologies used to characterize the interaction of this compound with monoamine transporters expressed in HEK293 cells.[1][2][3]
Objective: To determine the potency of this compound to inhibit the uptake of radiolabeled substrates at hDAT, hNET, and hSERT.
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT
-
Cell culture medium (e.g., DMEM with 10% FBS, G418 for selection)
-
Krebs-HEPES buffer (KHB), pH 7.4
-
This compound stock solution (in DMSO or other suitable solvent)
-
Radiolabeled substrates: [³H]Dopamine, [³H]MPP⁺ (for hNET), [³H]5-HT
-
Unlabeled substrates (dopamine, MPP⁺, 5-HT) for determining non-specific uptake
-
96-well cell culture plates
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Culture:
-
Culture HEK293 cells stably expressing hDAT, hNET, or hSERT in appropriate culture medium.
-
Plate cells in 96-well plates at a suitable density to achieve a confluent monolayer on the day of the assay.
-
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in KHB. The final concentration range should span several orders of magnitude around the expected IC₅₀.
-
Prepare the radiotracer solution in KHB at a concentration near its Kₘ for the respective transporter (e.g., 0.1 µM [³H]DA for hDAT, 0.05 µM [³H]MPP⁺ for hNET, 0.1 µM [³H]5-HT for hSERT).[1][2][3]
-
Prepare a high concentration of unlabeled substrate (e.g., 10 µM cocaine for hDAT, 10 µM desipramine for hNET, 10 µM citalopram for hSERT) to determine non-specific uptake.
-
-
Uptake Inhibition Assay:
-
On the day of the assay, wash the cell monolayers with KHB.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the uptake reaction by adding the radiotracer solution to each well.
-
Incubate for a short period to ensure measurement of initial uptake rates (e.g., 1-5 minutes).
-
Terminate the uptake by rapidly washing the cells with ice-cold KHB to remove excess radiotracer.
-
Lyse the cells with a suitable lysis buffer or detergent.
-
Transfer the cell lysates to scintillation vials.
-
-
Measurement and Data Analysis:
-
Add scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.
-
Subtract the non-specific uptake (determined in the presence of a high concentration of a known inhibitor) from all measurements.
-
Plot the percentage of specific uptake versus the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Protocol 2: General Radioligand Binding Assay (Competitive Inhibition)
This protocol provides a general framework for determining the binding affinity (Kᵢ) of an unlabeled compound like this compound by measuring its ability to displace a specific radioligand from a monoamine transporter.
Objective: To determine the Kᵢ of this compound for hDAT, hNET, and hSERT.
Materials:
-
Cell membranes prepared from HEK293 cells expressing hDAT, hNET, or hSERT, or from brain tissue rich in these transporters (e.g., striatum for DAT, cortex for NET and SERT).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Radioligands:
-
For hDAT: [³H]WIN 35,428 or [³H]mazindol
-
For hNET: [³H]nisoxetine
-
For hSERT: [³H]citalopram or [³H]paroxetine
-
-
Unlabeled ligands for determining non-specific binding (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM citalopram for SERT).
-
This compound stock solution.
-
96-well plates or microcentrifuge tubes.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Filtration apparatus (cell harvester).
-
Scintillation vials, cocktail, and counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In each well or tube, add the following in order:
-
Binding buffer.
-
Serial dilutions of this compound or vehicle.
-
Radioligand at a concentration close to its Kₔ.
-
Membrane preparation.
-
-
For non-specific binding determination, add a high concentration of the appropriate unlabeled ligand instead of this compound.
-
Incubate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Measurement and Data Analysis:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail and measure radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding versus the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting competition curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Visualizations
Caption: Workflow for the monoamine transporter uptake inhibition assay.
Caption: Interaction of this compound with monoamine transporters, blocking neurotransmitter reuptake.
References
Troubleshooting & Optimization
Technical Support Center: Bioanalysis of MDPPP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Matrix Overload: High concentrations of matrix components co-eluting with this compound can saturate the analytical column. 2. Secondary Interactions: Interaction of the analyte with active sites on the column or LC system. | 1. Improve Sample Cleanup: Employ a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to remove interfering matrix components. 2. Optimize Chromatography: Adjust mobile phase pH to ensure this compound is in a single ionic state. Consider using a column with end-capping or a different stationary phase. |
| Inconsistent Analyte Response (High %CV) | 1. Variable Matrix Effects: Inconsistent ion suppression or enhancement between different samples or batches. 2. Inadequate Internal Standard (IS): The IS may not be effectively compensating for variations. | 1. Use a Stable Isotope-Labeled IS: A deuterated or ¹³C-labeled this compound analog is the ideal IS as it will co-elute and experience the same matrix effects as the analyte. If unavailable, a close structural analog can be used. 2. Matrix-Matched Calibrants: Prepare calibration standards and quality controls in the same biological matrix as the study samples to normalize for matrix effects. |
| Low Analyte Recovery | 1. Inefficient Extraction: The chosen sample preparation method (e.g., LLE solvent, SPE sorbent) may not be optimal for this compound. 2. Analyte Instability: Degradation of this compound during sample processing or storage. | 1. Optimize Extraction Protocol: Test different LLE solvents or SPE sorbents and elution solvents. Adjusting the pH during extraction can improve the recovery of basic compounds like this compound. 2. Assess Stability: Perform stability studies (e.g., freeze-thaw, bench-top, post-preparative) to ensure analyte integrity throughout the analytical process. |
| Significant Ion Suppression/Enhancement | Co-eluting Matrix Components: Phospholipids, salts, and other endogenous compounds from the biological matrix are interfering with the ionization of this compound in the mass spectrometer source. | 1. Enhance Chromatographic Separation: Modify the LC gradient to separate this compound from the regions of significant matrix effects. A post-column infusion experiment can identify these regions. 2. Advanced Sample Preparation: Use SPE, particularly mixed-mode cation exchange, which is effective at removing phospholipids and other interfering substances from biological matrices. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound bioanalysis?
A1: Matrix effects are the alteration of analyte ionization efficiency (either suppression or enhancement) by co-eluting, undetected components in the sample matrix. In the bioanalysis of this compound, endogenous substances from biological fluids like plasma or urine can interfere with the ionization process in the mass spectrometer, leading to inaccurate and imprecise quantification.
Q2: How can I quantitatively assess matrix effects for my this compound assay?
A2: The most common method is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix effect (ME) can be calculated as:
ME (%) = (Peak Area in Extracted Blank Matrix / Peak Area in Neat Solution) * 100
A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Q3: Which sample preparation technique is best for minimizing matrix effects in this compound analysis?
A3: While the optimal method can be matrix-dependent, Solid-Phase Extraction (SPE) is generally considered the most effective technique for reducing matrix effects in the analysis of synthetic cathinones like this compound. SPE, particularly with mixed-mode cation exchange sorbents, provides superior cleanup by removing a wider range of interferences, including phospholipids, compared to Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
Comparison of Sample Preparation Techniques for Synthetic Cathinone Analysis
| Technique | Principle | Pros | Cons | Reported Matrix Effect Range for Synthetic Cathinones * |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Simple, fast, and inexpensive. | Least effective cleanup; high risk of significant matrix effects from remaining phospholipids and other endogenous components. | Can be significant, often leading to >20% ion suppression. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (aqueous sample and organic solvent). | Cleaner extracts than PPT; can provide good recovery for non-polar analytes. | Can be labor-intensive, requires larger solvent volumes, and may have lower recovery for more polar metabolites. | Generally less than PPT, but can be variable. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix interferences are washed away. | Provides the cleanest extracts, leading to minimal matrix effects; high analyte concentration is possible. | More complex and time-consuming method development; higher cost per sample. | -5.1% to +13.3% (for 30 synthetic cathinones using mixed-mode cation exchange SPE in postmortem blood).[1] |
*Data for a broad range of synthetic cathinones; specific values for this compound may vary.
Q4: What is a suitable internal standard (IS) for this compound analysis?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d₅. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same degree of matrix effect, thus providing the most accurate correction. If a SIL-IS for this compound is not commercially available, a close structural analog that is not present in the samples can be used as an alternative.
Q5: Can I use a surrogate matrix for my calibration standards?
A5: Yes, if blank biological matrix is scarce or difficult to obtain, a surrogate matrix (e.g., stripped serum, artificial urine) can be used. However, it is crucial to perform a parallelism assessment to demonstrate that the surrogate matrix provides a comparable response to the authentic matrix, ensuring the reliability of the quantitative results.
Experimental Protocols
Generic LC-MS/MS Method for Synthetic Cathinone Analysis in Plasma
This protocol provides a starting point for the development of a validated method for this compound.
1. Sample Preparation (Solid-Phase Extraction - Mixed-Mode Cation Exchange):
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To 250 µL of plasma, add 25 µL of internal standard solution.
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Vortex and add 500 µL of 4% phosphoric acid.
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Load the entire sample onto a mixed-mode cation exchange SPE cartridge (pre-conditioned with methanol and water).
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Wash the cartridge with 1 mL of 0.1 M acetate buffer followed by 1 mL of methanol.
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Dry the cartridge under vacuum for 5 minutes.
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Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
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Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 5-95% B over 5 minutes.
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Flow Rate: 0.4 mL/min.
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Injection Volume: 5 µL.
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MS System: Triple quadrupole mass spectrometer.
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Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM). (MRM transitions for this compound would need to be optimized).
Visualizations
Workflow for Overcoming Matrix Effects
Caption: A logical workflow for identifying and mitigating matrix effects in bioanalysis.
Metabolic Pathway of this compound
Caption: Major metabolic pathways of this compound in humans.
References
Technical Support Center: Optimizing Chromatographic Separation of 3,4-Methylenedioxypyrrolidinopropiophenone (MDPPP) Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 3,4-Methylenedioxypyrrolidinopropiophenone (MDPPP) isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound isomers in a question-and-answer format.
Question: Why am I seeing poor or no resolution between the this compound enantiomers?
Answer:
Poor or no resolution is a common challenge in chiral chromatography. Several factors could be contributing to this issue:
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Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for enantiomeric separation. This compound, as a synthetic cathinone, may exhibit good enantioselectivity on specific types of CSPs. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., vancomycin or teicoplanin) CSPs are often effective for this class of compounds. If you are not using a suitable CSP, you may not achieve separation.
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Incorrect Mobile Phase Composition: The mobile phase composition, including the organic modifier, aqueous component, and additives, plays a crucial role in chiral recognition. For this compound, a mobile phase of methanol, water, acetic acid, and ammonium hydroxide has been shown to be effective with a vancomycin-based CSP.[1][2] The ratio of these components is critical and may require optimization.
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Suboptimal Temperature: Temperature can significantly impact chiral separations.[3] Running the analysis at a controlled temperature, such as 20°C, can improve resolution and reproducibility.[1][2] Experimenting with temperatures slightly above or below your current setting may improve separation.
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Mobile Phase pH: The ionization state of this compound, a basic compound, is influenced by the mobile phase pH. The pH should be controlled to ensure consistent interaction with the CSP. The addition of small amounts of acid (e.g., acetic acid) and base (e.g., ammonium hydroxide) helps to buffer the mobile phase and can improve peak shape and resolution.
Question: My peaks are tailing. What can I do to improve peak shape?
Answer:
Peak tailing in the analysis of basic compounds like this compound is often due to secondary interactions with the stationary phase. Here are some solutions:
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Mobile Phase Additives: The addition of a basic modifier to the mobile phase, such as triethylamine (TEA) or diethylamine (DEA), can help to saturate active sites on the silica support of the column, reducing peak tailing. For basic compounds, a small concentration of a basic additive can significantly improve peak symmetry.
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Adjust Mobile Phase pH: As mentioned for resolution, the pH of the mobile phase is critical. For basic analytes, using a mobile phase with a pH that ensures the analyte is in a single ionic form can improve peak shape.
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Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the sample concentration or the injection volume.
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Column Contamination: Contamination of the column inlet frit or the stationary phase can cause peak tailing. Flushing the column with a strong solvent or, if permissible, back-flushing may resolve the issue.
Question: I am experiencing co-elution of isomers with other components in my sample matrix. How can I resolve this?
Answer:
Co-elution can be addressed by modifying the chromatographic conditions to alter the selectivity of the separation:
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Optimize Mobile Phase Composition: Changing the organic modifier (e.g., from methanol to acetonitrile) or adjusting the ratio of the mobile phase components can alter the retention times of interfering compounds relative to the this compound isomers.
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Gradient Elution: If you are using an isocratic method, switching to a gradient elution profile can help to separate the this compound isomers from other matrix components that have different retention characteristics.
-
Sample Preparation: Employing a more rigorous sample preparation technique, such as solid-phase extraction (SPE), can help to remove interfering substances from the sample before analysis.
Frequently Asked Questions (FAQs)
Q1: What type of column is recommended for the chiral separation of this compound isomers?
A1: A macrocyclic glycopeptide-based chiral stationary phase, such as the Astec® CHIROBIOTIC® V2, has been demonstrated to be effective for the resolution of this compound enantiomers.[1][2] Polysaccharide-based CSPs are also widely used for the enantioseparation of synthetic cathinones and may be a viable alternative.
Q2: What are the typical mobile phase compositions for this compound isomer separation?
A2: A common mobile phase for the separation of this compound enantiomers on a vancomycin-based CSP consists of a mixture of methanol, water, acetic acid, and ammonium hydroxide. A typical ratio is 95:5:0.1:0.02 (v/v/v/v).[1][2] The exact composition may require optimization for your specific application and column.
Q3: Can I use Gas Chromatography (GC) for the separation of this compound isomers?
A3: While HPLC is more common for the direct chiral separation of underivatized cathinones, GC can also be used. This typically involves derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.
Q4: How does temperature affect the separation of this compound isomers?
A4: Temperature can influence the thermodynamics of the interaction between the analytes and the chiral stationary phase, thereby affecting selectivity and resolution.[3] It is crucial to control the column temperature to ensure reproducible results. Lower temperatures often, but not always, lead to better resolution.
Q5: What detection method is suitable for the analysis of this compound isomers?
A5: Ultraviolet (UV) detection is commonly used for the analysis of this compound, with a detection wavelength typically set around 251 nm.[1][2] Mass spectrometry (MS) can also be coupled with HPLC for more selective and sensitive detection.
Experimental Protocols & Data
Table 1: Example HPLC Method for the Separation of this compound Enantiomers
| Parameter | Condition |
| Column | Astec® CHIROBIOTIC® V2, 15 cm x 4.6 mm, 5 µm |
| Mobile Phase | [A] Methanol; [B] Water; [C] Acetic Acid; [D] Ammonium Hydroxide (95:5:0.1:0.02, A:B:C:D) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 20 °C |
| Detection | UV at 251 nm |
| Injection Volume | 5 µL |
| Sample Concentration | 100 µg/mL in methanol |
| Pressure | ~1100 psi (70 bar) |
Data sourced from Sigma-Aldrich product literature.[1][2]
Table 2: Comparison of Chiral Stationary Phases for Synthetic Cathinone Separation
| Chiral Stationary Phase Type | Principle | Advantages | Common Mobile Phases |
| Macrocyclic Glycopeptide (e.g., Vancomycin) | Inclusion, hydrogen bonding, dipole-dipole, and steric interactions. | Broad enantioselectivity for a wide range of compounds, including basic analytes like this compound. | Polar ionic mode (e.g., Methanol/Water/Acid/Base). |
| Polysaccharide-based (e.g., Amylose/Cellulose derivatives) | Inclusion in chiral cavities, hydrogen bonding, and π-π interactions. | High success rate for chiral separations, robust and versatile. | Normal-phase (e.g., Hexane/Ethanol) or reversed-phase (e.g., Acetonitrile/Water). |
| Pirkle-type (e.g., (R,R)-Whelk-O® 1) | π-π interactions, hydrogen bonding, and dipole-dipole interactions. | Effective for compounds with aromatic rings. | Normal-phase (e.g., Hexane/Isopropanol with additives). |
| Chiral Ion-Exchangers | Ion-exchange interactions combined with other chiral recognition mechanisms. | Suitable for ionizable compounds. | Polar organic or aqueous-organic mobile phases with buffers. |
Visualizations
Caption: Experimental workflow for the chiral separation of this compound isomers.
Caption: Troubleshooting decision tree for this compound isomer separation.
References
Technical Support Center: Enhancing the Stability of Mdppp Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (Mdppp) stock solutions. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
A1: this compound is an acronym for 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone, a research chemical belonging to the cathinone class.[1][2] It is important to understand its fundamental properties to ensure proper handling and storage.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₇NO₃ | [3] |
| Molecular Weight | 247.29 g/mol | [3] |
| CAS Number | 24698-57-5 | [3] |
| Appearance | Crystalline solid |
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: The choice of solvent depends on the experimental requirements, including the desired concentration and compatibility with the assay system. Based on available data, the following solvents can be used:
| Solvent | Solubility | Reference |
| DMSO | 0.5 mg/mL | [4] |
| Ethanol | 1 mg/mL | [4] |
| PBS (pH 7.2) | 10 mg/mL | [4] |
For long-term storage, organic solvents like DMSO and ethanol are generally preferred over aqueous buffers to minimize hydrolysis.
Q3: How should I store this compound stock solutions to ensure their stability?
A3: The stability of cathinone derivatives, including this compound, is significantly influenced by temperature and pH. For optimal stability, stock solutions should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower (frozen) | Low temperatures significantly slow down degradation processes.[1] |
| pH (for aqueous solutions) | Acidic (pH 4-6) | Cathinones are considerably more stable in acidic conditions compared to neutral or alkaline environments.[1][3] |
| Light Exposure | Protect from light (use amber vials) | While specific photostability data for this compound is limited, related compounds can be light-sensitive.[1] |
| Aliquoting | Store in small, single-use aliquots | This practice minimizes freeze-thaw cycles, which can accelerate degradation. |
Q4: How long can I expect my this compound stock solution to be stable?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution upon storage, especially at low temperatures. | The concentration of this compound exceeds its solubility limit in the chosen solvent at the storage temperature. | - Gently warm the solution to room temperature and vortex to redissolve the compound. - Prepare a new stock solution at a lower concentration. - Consider using a different solvent with higher solubilizing capacity for this compound. |
| Inconsistent or unexpected experimental results using an older stock solution. | The this compound in the stock solution may have degraded over time. | - Prepare a fresh stock solution of this compound. - If possible, analyze the purity of the old stock solution using an appropriate analytical method (e.g., HPLC) to confirm degradation. - Always store stock solutions in small aliquots to minimize the risk of degradation of the entire stock. |
| Color change observed in the stock solution. | This may indicate oxidation or other forms of chemical degradation. | - Discard the discolored solution. - Prepare a fresh stock solution. - When preparing new solutions, consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound hydrochloride (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes
-
-
Procedure:
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh out the desired amount of this compound hydrochloride. For a 1 mL stock solution of 10 mM, you would need approximately 2.84 mg (Molecular Weight of HCl salt is 283.75 g/mol ).
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Add the appropriate volume of anhydrous DMSO to the tube containing the this compound.
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Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
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Once dissolved, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials.
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Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Troubleshooting workflow for unstable this compound solutions.
Caption: Potential degradation pathways for this compound in solution.
References
Minimizing animal stress in Mdppp behavioral studies
This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize animal stress during behavioral studies involving potent psychostimulants. Adherence to these principles enhances animal welfare and improves the reliability and reproducibility of experimental data.
Troubleshooting Guide
This section addresses common issues encountered during behavioral experiments that may be indicative of or exacerbated by animal stress.
| Problem/Issue | Potential Cause & Solution |
| High variability in behavioral data | Cause: Inconsistent stress levels among animals can be a significant confounding factor.[1] This can stem from differences in handling, environmental conditions, or the experimenter themselves.[2][3] Solution: • Standardize handling protocols across all personnel. Use refined, non-aversive methods like tunnel or cup handling instead of tail-picking.[4][5] • Ensure the same experimenter conducts all tests for a given study to minimize variability related to handler sex or scent.[6][7] • Strictly control environmental factors such as lighting, noise, and temperature.[6] |
| Animals refuse to engage in the task (e.g., low exploration) | Cause: Neophobia (fear of novelty) and anxiety are heightened by stress. An animal that is highly stressed will prioritize safety over exploration or engaging with test apparatuses.[4] Solution: • Habituation: Allow animals to thoroughly habituate to the testing room and apparatus in the absence of the drug or any aversive stimuli. This can involve several sessions where the animal is simply placed in the arena to explore freely.[8][9] • Positive Reinforcement: For complex tasks, consider using positive reinforcement training (e.g., food rewards for approaching or interacting with the apparatus) to build a positive association.[10] |
| Stereotypical behaviors interfering with results | Cause: High doses of psychostimulants can induce stereotypies (repetitive, invariant behaviors). Stress can lower the threshold for these behaviors and increase their intensity.[11] Solution: • Dose-Response Pilot Study: Conduct a thorough pilot study to identify the lowest effective dose that produces the desired behavioral effect without inducing excessive stereotypy. • Environmental Enrichment: House animals in enriched environments. This has been shown to reduce abnormal repetitive behaviors and stress reactivity.[11][12] Providing nesting material, shelters, and gnawing objects can significantly improve welfare.[12] |
| Signs of excessive stress in animals (e.g., vocalizations, aggression, self-harm) | Cause: The pharmacological effects of the psychostimulant, combined with experimental procedures, may be causing severe distress. MDPV, for instance, has been shown to induce aggressiveness and anxiety in mice.[13] Solution: • Establish Humane Endpoints: Before the study begins, clearly define humane endpoints. These are criteria that, when met, require the animal to be removed from the study and humanely euthanized.[14][15] • Monitor Closely: Implement a scoring system to monitor for signs of distress (see FAQ on humane endpoints). Increase the frequency of monitoring after drug administration.[16] • Consult Veterinarian: If unexpected signs of severe distress occur, immediately consult with the veterinary staff.[15] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal acclimatization period for animals before starting studies?
A1: A minimum of one week for acclimatization to the facility is generally recommended after transport.[17] Following this, an additional period of 3-5 days of habituation to the specific testing room and handling procedures is crucial.[8] During this time, animals should be handled daily using the same gentle techniques that will be used during the experiment.[1]
Q2: How can I properly habituate animals to the experimental apparatus?
A2: Habituation is key to reducing novelty-induced stress. The protocol should involve multiple, brief exposures to the testing environment and apparatus. For example, for an open-field test, place the animal in the arena for 5-10 minutes daily for 2-3 days before the actual experiment begins.[8] No drug or experimental manipulation should occur during this phase. The goal is to allow the animal's exploratory behavior to normalize, indicating it feels secure in the environment.
Q3: What are the best practices for handling and injections to minimize stress?
A3: Handling is a major source of stress.
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Avoid Tail-Picking: This method is known to be aversive and stressful.[1][5]
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Use Refined Methods: The preferred methods are tunnel handling (guiding the mouse into a tube) or cupping the animal in open hands.[4][5] These techniques increase voluntary interaction and reduce anxiety.[5]
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Minimize Restraint: For injections, use minimal restraint necessary to perform the procedure safely and accurately. Restraining the animal is a primary cause of stress during this procedure.[18] Training animals to cooperate with procedures using positive reinforcement can be highly effective.[10]
Q4: What are humane endpoints and how do I establish them for a psychostimulant study?
A4: Humane endpoints are pre-defined criteria that, when observed, signal that an animal's pain or distress should be terminated by removing it from the study.[19] They are a critical refinement in any study where adverse effects are possible.[14][20]
Experimental Protocol: Establishing a Humane Endpoint Scoring System
-
Identify Potential Adverse Effects: Based on literature for similar compounds (e.g., MDPV), anticipate effects like hyperthermia, seizures, extreme agitation, aggression, and significant weight loss.[13][21]
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Develop a Score Sheet: Create a simple checklist to be used for daily (or more frequent) monitoring. Assign a score (e.g., 0=normal, 1=mild, 2=moderate, 3=severe) to key indicators.
-
Key Indicators to Monitor:
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Body Weight: A loss of >20% of initial body weight is a common endpoint.[14]
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Body Temperature: Monitor for hyperthermia or hypothermia.[14]
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Physical Appearance: Note signs like piloerection (hair standing on end), hunched posture, or unkempt fur.
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Behavioral Changes: Observe for lack of responsiveness, immobility, excessive aggression, or self-injurious behavior.[16]
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Clinical Signs: Look for dehydration, labored breathing, or seizures.
-
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Define an Action Point: Determine a cumulative score that will trigger removal from the study. For example, a total score of 5, or a score of 3 in any single category, could be a humane endpoint.
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Train Personnel: Ensure all researchers and animal care staff are trained to recognize these signs and understand the action plan.[16]
Q5: How does environmental enrichment impact behavioral outcomes?
A5: Environmental enrichment involves adding complexity to an animal's cage to provide sensory and motor stimulation and allow for species-typical behaviors like nesting, burrowing, and climbing.[11] For psychostimulant studies, enrichment can:
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Reduce Baseline Stress: Animals in enriched environments often show lower levels of stress hormones and anxiety.[12]
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Decrease Abnormal Behaviors: It can reduce stress-induced stereotypies that might confound experimental results.[11]
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Improve Data Consistency: By reducing overall stress, enrichment can lead to more consistent and reliable study results.[12] Simple and effective enrichment includes providing nesting material (e.g., cotton squares), a shelter (e.g., a small hut or tube), and gnawing objects.[12]
Visualizations
Experimental Workflow for Minimizing Animal Stress
The following diagram outlines a logical workflow for a behavioral study, incorporating key decision points and actions to mitigate animal stress at each phase.
Caption: Workflow for behavioral studies emphasizing stress reduction points.
Signaling Pathway: Stress and Dopamine Interaction
This diagram illustrates the conceptual interaction between the stress pathway (HPA axis) and the dopamine pathway, which is heavily modulated by psychostimulants. Chronic stress can sensitize the dopamine system, potentially altering behavioral responses to drugs like MDPV.
Caption: Interaction of stress (HPA) and psychostimulant-dopamine pathways.
References
- 1. Handling Techniques to Reduce Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Environment and Experimenter in Reproducibility of Behavioral Studies With Laboratory Mice [frontiersin.org]
- 3. Role of Environment and Experimenter in Reproducibility of Behavioral Studies With Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 5. youtube.com [youtube.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. How to Control Behavioral Studies for Rodents—Don’t Project Human Thoughts onto Them | eNeuro [eneuro.org]
- 8. A stress-activated neuronal ensemble in the supramammillary nucleus encodes anxiety but not memory [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. aalae.org [aalae.org]
- 12. google.com [google.com]
- 13. researchgate.net [researchgate.net]
- 14. Humane endpoints | NC3Rs [nc3rs.org.uk]
- 15. research.ucsb.edu [research.ucsb.edu]
- 16. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. ppj.phypha.ir [ppj.phypha.ir]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Refining Extraction Methods for MDPPP from Biological Matrices
Welcome to the technical support center for the extraction of 3',4'-methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) from biological matrices. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their extraction methodologies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The primary methods for extracting this compound and similar synthetic cathinones from biological matrices such as blood, plasma, urine, and tissue are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and to a lesser extent, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). The choice of method depends on the matrix, required sample cleanup, desired recovery, and available equipment.
Q2: Which extraction method offers the highest recovery for this compound?
A2: Both LLE and SPE can achieve high recoveries for pyrrolidinophenone-type compounds. The optimal method can be matrix-dependent. For instance, SPE may provide cleaner extracts from complex matrices like whole blood, potentially leading to better overall analytical performance despite slightly lower absolute recovery compared to a well-optimized LLE. A study comparing LLE and SPE for the related compound mephedrone found that SPE had a higher percent recovery at lower concentrations, while LLE was more efficient at higher concentrations.
Q3: What are the critical parameters to control during a liquid-liquid extraction for this compound?
A3: Key parameters for a successful LLE of this compound, which is a basic compound, include:
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pH: The aqueous sample should be basified (typically pH > 9) to ensure this compound is in its neutral, non-ionized form, which is more soluble in organic solvents.
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Solvent Selection: A water-immiscible organic solvent that can effectively solvate this compound is crucial. Common choices include mixtures of non-polar and moderately polar solvents like 1-chlorobutane:acetonitrile or hexane:ethyl acetate.
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Extraction Volume and Repetitions: Using an adequate volume of extraction solvent and performing multiple extractions (typically 2-3) will maximize the recovery of the analyte.
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Mixing: Thorough mixing is required to facilitate the partitioning of the analyte from the aqueous to the organic phase.
Q4: What type of sorbent is recommended for Solid-Phase Extraction (SPE) of this compound?
A4: For basic compounds like this compound, a mixed-mode cation exchange sorbent is often effective. This type of sorbent combines non-polar (e.g., C8 or C18) and ion-exchange functionalities. This allows for a robust cleanup, as the analyte can be retained by both hydrophobic interactions and ionic interactions with the sorbent.
Q5: Can QuEChERS be used for this compound extraction from biological tissues?
A5: While primarily developed for pesticide analysis in food matrices, the QuEChERS methodology has been adapted for the extraction of various drugs from biological samples. For tissues, the sample would first need to be homogenized. The standard QuEChERS procedure involves an extraction/partitioning step with acetonitrile and salts, followed by a dispersive SPE (dSPE) cleanup step. While less documented for this compound specifically, it offers a rapid and high-throughput alternative.
Troubleshooting Guides
Liquid-Liquid Extraction (LLE)
| Issue | Possible Cause | Solution |
| Low Recovery | Incomplete extraction due to incorrect pH. | Ensure the pH of the aqueous sample is sufficiently basic (pH > 9) to neutralize this compound. Use a pH meter or indicator strips to verify. |
| Inappropriate extraction solvent. | Select a solvent or solvent mixture with optimal solubility for this compound. Test different solvent systems (e.g., methyl tert-butyl ether, ethyl acetate, or mixtures). | |
| Insufficient mixing or extraction time. | Vortex or shake samples vigorously for an adequate amount of time (e.g., 10-15 minutes) to ensure equilibrium is reached. | |
| Emulsion Formation | High concentration of proteins or lipids in the sample. | Centrifuge the sample at high speed to break the emulsion. You can also try adding a small amount of salt or a different organic solvent. |
| Dirty Extract (Matrix Effects) | Co-extraction of interfering substances. | Perform a back-extraction. After the initial extraction, wash the organic phase with a basic aqueous buffer to remove acidic and neutral interferences. |
Solid-Phase Extraction (SPE)
| Issue | Possible Cause | Solution |
| Low Recovery | Improper conditioning of the SPE cartridge. | Ensure the sorbent is properly solvated with an organic solvent (e.g., methanol) and then equilibrated with an aqueous buffer before loading the sample. Do not let the sorbent dry out between steps. |
| Sample breakthrough during loading. | The flow rate during sample loading may be too high. Decrease the flow rate to allow for sufficient interaction between the analyte and the sorbent. Also, ensure the sample is not overloaded on the cartridge. | |
| Incomplete elution of the analyte. | The elution solvent may be too weak. Increase the strength of the elution solvent (e.g., by increasing the percentage of organic modifier or adding an acid/base). Elute with multiple smaller volumes instead of one large volume. | |
| Poor Reproducibility | Inconsistent flow rates between samples. | Use a vacuum manifold with a flow control system or an automated SPE system to ensure consistent flow rates for all steps. |
| Sorbent variability. | Use high-quality SPE cartridges from a reputable supplier and from the same manufacturing lot for a batch of samples. |
QuEChERS
| Issue | Possible Cause | Solution |
| Low Recovery | Incomplete initial extraction. | Ensure the sample is thoroughly homogenized and vigorously shaken with the acetonitrile and extraction salts. |
| Analyte degradation. | For pH-sensitive analytes, use a buffered QuEChERS method (e.g., AOAC or EN methods). | |
| Loss of analyte during dSPE cleanup. | The chosen dSPE sorbent may be too retentive for this compound. If using a sorbent like graphitized carbon black (GCB), be aware that it can retain planar molecules. Consider using a different sorbent combination. | |
| High Matrix Effects | Insufficient cleanup. | Increase the amount of dSPE sorbent or use a combination of sorbents (e.g., C18 and PSA) to remove a wider range of interferences. |
Quantitative Data Summary
The following tables summarize recovery data for this compound and structurally similar synthetic cathinones using different extraction methods. Note that recovery can be highly dependent on the specific matrix and experimental conditions.
Table 1: Liquid-Liquid Extraction (LLE) Recovery Data
| Compound | Matrix | Extraction Solvent | Recovery (%) | Reference |
| MDPV | Plasma | Not specified | 36 - 93 | [1] |
| Mephedrone | Synthetic Urine | Not specified | < SPE at 0.5µg/mL, > SPE at 2.0µg/mL | [2] |
| α-PVP | Rat Plasma | 1-chlorobutane:acetonitrile (4:1) | > 52 | [3] |
| 2-oxo-PVP | Rat Plasma | 1-chlorobutane:acetonitrile (4:1) | > 67 | [3] |
Table 2: Solid-Phase Extraction (SPE) Recovery Data
| Compound | Matrix | Sorbent Type | Recovery (%) | Reference |
| Mephedrone | Synthetic Urine | Not specified | > LLE at 0.5µg/mL, < LLE at 2.0µg/mL | [2] |
| MDPV | Postmortem Tissues | Not specified | > 95 | [4] |
| Synthetic Cathinones (16 types) | Human Urine | Magnetic Nanoparticle | 87.03 - 99.13 | [5] |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Plasma (Adapted from α-PVP protocol)[3]
-
Sample Preparation: To 100 µL of plasma in a glass culture tube, add an appropriate internal standard.
-
Basification: Add 100 µL of concentrated ammonium hydroxide to each tube and vortex briefly. This will raise the pH to ensure this compound is in its free base form.
-
Extraction: Add 2 mL of 1-chlorobutane:acetonitrile (4:1, v/v). Cap the tubes and mix on a reciprocating shaker for 15 minutes.
-
Phase Separation: Centrifuge the tubes to separate the organic and aqueous layers.
-
Solvent Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 0.1% formic acid in water:acetonitrile) for LC-MS analysis.
Protocol 2: Solid-Phase Extraction of this compound from Whole Blood (General Protocol)
-
Sample Pre-treatment: Dilute 1 mL of whole blood with 1 mL of a buffer solution (e.g., phosphate buffer, pH 6) to reduce viscosity. Vortex to mix.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water, and finally 3 mL of the pre-treatment buffer. Do not allow the sorbent to go dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences.
-
Wash with 3 mL of a weak organic solvent (e.g., 20% methanol in water) to remove moderately polar interferences.
-
-
Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove any residual water.
-
Elution: Elute the this compound with 2-3 mL of a strong organic solvent, often containing a small amount of a basic modifier (e.g., 2% ammonium hydroxide in methanol or ethyl acetate).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable mobile phase for analysis.
Protocol 3: QuEChERS Extraction of this compound from Tissue (General Protocol)
-
Homogenization: Homogenize a known amount of tissue (e.g., 1 g) with a specific volume of water (e.g., 9 mL) to create a uniform slurry.
-
Extraction and Partitioning:
-
Place 1 mL of the tissue homogenate into a 15 mL centrifuge tube.
-
Add 1 mL of acetonitrile and vortex vigorously for 1 minute.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate and sodium acetate for the AOAC method) and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at high speed (e.g., >3000 x g) for 5 minutes to separate the layers.
-
Dispersive SPE Cleanup (dSPE):
-
Transfer a portion of the upper acetonitrile layer (e.g., 0.5 mL) to a dSPE tube containing a cleanup sorbent (e.g., a mixture of PSA and C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge the dSPE tube for 2 minutes.
-
Analysis: The resulting supernatant can be directly injected for LC-MS analysis or evaporated and reconstituted if further concentration is needed.
Visualizations
Caption: Metabolic pathway of this compound.[2][6]
Caption: General workflow for toxicological analysis.[7][8]
References
- 1. 3,4-Methylenedioxypyrovalerone (MDPV) and metabolites quantification in human and rat plasma by liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of cytochrome P450 enzymes involved in the metabolism of 3',4'-methylenedioxy-alpha-pyrrolidinopropiophenone (this compound), a designer drug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,4-Methylenedioxypyrovalerone: Neuropharmacological Impact of a Designer Stimulant of Abuse on Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. youtube.com [youtube.com]
- 6. Metabolism and toxicological detection of the new designer drug 3',4'-methylenedioxy-alpha-pyrrolidinopropiophenone studied in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Comprehensive forensic toxicological analysis of designer drugs" by Madeline Jean Swortwood [digitalcommons.fiu.edu]
- 8. researchgate.net [researchgate.net]
Navigating Cross-Reactivity in MDPV Immunoassays: A Technical Support Center
Welcome to the technical support center for addressing cross-reactivity in immunoassays for 3,4-Methylenedioxypyrovalerone (MDPV). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of MDPV immunoassays?
A: Cross-reactivity is the phenomenon where an antibody in an immunoassay binds to substances other than the target analyte, in this case, MDPV. This occurs when the antibody recognizes and binds to molecules with a similar chemical structure to MDPV, leading to a false-positive result or inaccurate quantification. Due to the structural similarities between MDPV and other synthetic cathinones, as well as some other drug classes, cross-reactivity is a significant consideration in immunoassay testing.[1]
Q2: Which substances are known to cross-react with immunoassays targeting MDPV or with which MDPV is known to cross-react?
A: MDPV and other synthetic cathinones have been reported to cross-react with immunoassays for other drugs, most notably phencyclidine (PCP).[2][3] Some studies have also observed limited cross-reactivity with certain amphetamine and methamphetamine immunoassays.[3][4] Additionally, immunoassays designed specifically for MDPV may show cross-reactivity with other pyrovalerone-type cathinones and structurally related compounds.
Q3: Are there specific immunoassays available for the detection of MDPV?
A: Yes, there are commercial enzyme-linked immunosorbent assay (ELISA) kits specifically designed for the detection of MDPV.[5][6][7] One such example is the Randox MDPV ELISA.[7][8] However, even these specific assays can exhibit cross-reactivity with other synthetic cathinones.[8]
Q4: What are the primary metabolites of MDPV, and can they cause cross-reactivity?
A: The primary metabolites of MDPV are formed through the demethylenation of the methylenedioxy ring, followed by O-methylation. The major metabolites are 3,4-dihydroxypyrovalerone (demethylenyl-MDPV) and 4-hydroxy-3-methoxypyrovalerone (demethylenyl-methyl-MDPV). While there is limited specific data on the cross-reactivity of these metabolites in all commercial immunoassays, their structural similarity to the parent compound suggests they could potentially contribute to the overall immunoassay response.
Q5: Why is confirmatory testing necessary after a positive immunoassay result for MDPV?
A: Due to the potential for cross-reactivity and the resulting possibility of false-positive results, a positive screening result from an immunoassay is considered presumptive.[2] Confirmatory testing using a more specific analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential to definitively identify and quantify the presence of MDPV.[2][9][10] These methods provide a "molecular fingerprint" of the substance, virtually eliminating the chance of a false positive.[10]
Troubleshooting Guide
Issue 1: Unexpected positive result in a PCP or amphetamine immunoassay when MDPV is suspected.
-
Question: My sample screened positive for PCP or amphetamines, but I suspect the presence of MDPV. What should I do?
-
Answer: This is a known issue, as MDPV has been shown to cross-react with some PCP and amphetamine immunoassays.[2][3] It is crucial to proceed with a confirmatory analysis using a highly specific method like GC-MS or LC-MS/MS to identify the specific compound present in the sample.[2][9][10]
Issue 2: Inconsistent results between different immunoassay kits for the same sample.
-
Question: I tested the same sample with two different immunoassay kits, and I'm getting conflicting results. Why is this happening?
-
Answer: Different immunoassay kits utilize different antibodies with varying specificities and sensitivities. The degree of cross-reactivity of a particular compound can vary significantly from one kit to another.[1] It is important to consult the package insert for each kit to review the specific cross-reactivity data provided by the manufacturer. For definitive results, confirmation with a mass spectrometry-based method is recommended.
Issue 3: A sample is suspected to contain a novel synthetic cathinone, but the MDPV immunoassay is negative.
-
Question: I have a sample that I believe contains a new synthetic cathinone, but the MDPV-specific immunoassay is negative. Does this rule out the presence of all synthetic cathinones?
-
Answer: No. While an MDPV-specific immunoassay may cross-react with some structurally similar cathinones, it will likely not detect all of them, especially if the structural modifications are significant. The specificity of the antibody in the kit determines which compounds will be detected. Many new designer drugs may go undetected by existing immunoassays.[1] A broader screening method or a targeted analysis by LC-MS/MS would be necessary to identify novel compounds.
Data Presentation: Cross-Reactivity of MDPV and Related Compounds
The following tables summarize quantitative data on the cross-reactivity of MDPV and other synthetic cathinones with various immunoassays. It is important to note that cross-reactivity can be influenced by the specific assay, the manufacturer, and the cutoff concentration used.
Table 1: Cross-Reactivity with Randox MDPV ELISA
| Compound | Concentration Tested (ng/mL) | % Cross-Reactivity |
| 3,4-Methylenedioxypyrovalerone (MDPV) HCl | - | 100 |
| 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (MDPBP) HCl | - | 96 |
| Naphyrone HCl | - | 27 |
| Pyrovalerone HCl | - | 17 |
| 4'-Methyl-α-pyrrolidinohexanophenone (4'-Me-α-PHP) HCl | - | 15 |
| 4'-Methyl-α-pyrrolidinobutiophenone (MPBP) HCl | - | 13 |
| Pentylone HCl | - | 9 |
| 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) HCl | - | 4 |
| Butylone HCl | - | 4 |
| Desmethyl pyrovalerone (α-PVP) HCl salt | - | 2 |
Data sourced from Randox Toxicology ELISA Solutions.[5]
Table 2: Cross-Reactivity with CEDIA® DAU Amphetamine/Ecstasy Assay
| Compound | Concentration Tested (ng/mL) | % Cross-Reactivity |
| d-Amphetamine | 1,000 | 104 |
| d,l-Amphetamine | 1,250 | 88 |
| d-Methamphetamine | 1,000 | 100 |
| d,l-Methamphetamine | 1,000 | 77 |
| 3,4-Methylenedioxy-amphetamine (MDA) | 1,000 | 116 |
| 3,4-Methylenedioxy-methamphetamine (MDMA) | 500 | 196 |
| 3,4-Methylenedioxy-ethylamphetamine (MDEA) | 300 | 172 |
| N-Methylbenzodioxazolylbutanamine (MBDB) | 900 | 121 |
| Benzodioxazolylbutanamine (BDB) | 1,000 | 76 |
| p-Methoxyamphetamine (PMA) | 2,000 | 24 |
| p-Methoxymethamphetamine (PMMA) | 500 | 100 |
Data sourced from the CEDIA® Amphetamine/Ecstasy Assay package insert.[9][11][12] Note: Data for MDPV was not provided in this insert.
Experimental Protocols
A detailed methodology for a common immunoassay technique, the Enzyme-Linked Immunosorbent Assay (ELISA), is provided below. This is a general protocol and should be adapted based on the specific instructions provided with the commercial kit being used.
Competitive ELISA Protocol for MDPV
This protocol is based on the principle of competitive binding. Free MDPV in the sample will compete with a labeled MDPV conjugate for a limited number of antibody binding sites.
Materials:
-
ELISA plate pre-coated with anti-MDPV antibodies
-
MDPV standards and controls
-
MDPV-enzyme conjugate
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare dilutions of standards and samples as required by the kit instructions.
-
Sample/Standard Addition: Add a specific volume (e.g., 50 µL) of the standards, controls, and samples to the appropriate wells of the ELISA plate.
-
Conjugate Addition: Add a specific volume (e.g., 50 µL) of the MDPV-enzyme conjugate to each well.
-
Incubation: Gently mix the plate and incubate for a specified time and temperature (e.g., 60 minutes at room temperature).
-
Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 3-5 times) with wash buffer. Ensure complete removal of the wash buffer after the final wash.
-
Substrate Addition: Add a specific volume (e.g., 100 µL) of the substrate solution to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at room temperature, protected from light. A color change will develop.
-
Stopping the Reaction: Add a specific volume (e.g., 100 µL) of the stop solution to each well. The color will change (e.g., from blue to yellow).
-
Reading: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader within a specified time frame (e.g., 15 minutes).
-
Data Analysis: Calculate the results based on the standard curve generated from the absorbance readings of the standards. The concentration of MDPV in the samples will be inversely proportional to the absorbance.
Visualizations
Below are diagrams illustrating key concepts and workflows related to MDPV immunoassay testing.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELISA Protocols [sigmaaldrich.com]
- 6. randoxtoxicology.com [randoxtoxicology.com]
- 7. Randox Toxicology has launched the world’s first ELISA test for the rapid detection of designer drugs known as “Bath Salts,” including Mephedrone, Methcathinone, MDPV and their metabolites. | Labcompare.com [labcompare.com]
- 8. Validation of the Only Commercially Available Immunoassay for Synthetic Cathinones in Urine: Randox Drugs of Abuse V Biochip Array Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. youtube.com [youtube.com]
- 11. Appendix B. Urine Collection and Testing Procedures and Alternative Methods for Monitoring Drug Use - Substance Abuse: Clinical Issues in Intensive Outpatient Treatment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Phencyclidine false positive induced by lamotrigine (Lamictal®) on a rapid urine toxicology screen - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Detecting Low Concentrations of MDPPP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the detection of low concentrations of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am unable to detect the parent this compound compound in urine samples. What could be the reason?
A1: this compound is extensively and often completely metabolized in the body. Therefore, the parent compound may be absent or present at concentrations below the limit of detection in urine. The primary method for identifying this compound exposure is through the detection of its metabolites.[1][2] Key metabolic pathways include the demethylenation of the methylenedioxy group, hydroxylation of the pyrrolidine ring, and subsequent dehydrogenation to a lactam.[1][2]
-
Recommendation: Shift your analytical focus to target the major metabolites of this compound. A full-scan GC-MS analysis with mass chromatography can be used for screening, followed by library searching for identification against reference spectra of the metabolites.[1][2]
Q2: My analyte recovery is consistently low. How can I improve it?
A2: Low recovery can be due to several factors, including inefficient sample preparation, analyte degradation, or strong binding to the sample matrix.
-
Sample Preparation:
-
Extraction Method: For complex matrices like blood or urine, a robust extraction method is crucial. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective. For LLE, ensure the pH of the aqueous phase is optimized to keep this compound and its metabolites in a non-ionized state for efficient transfer to the organic solvent. For SPE, select a sorbent that has a strong affinity for the target analytes.[3][4] Mixed-mode SPE cartridges can be particularly effective for extracting a range of basic, acidic, and neutral compounds from complex matrices.[5]
-
Enzymatic Hydrolysis: Metabolites of this compound can be conjugated (e.g., as glucuronides or sulfates).[1][2] Cleavage of these conjugates using enzymes like β-glucuronidase/arylsulfatase prior to extraction is often necessary to release the metabolites for detection.[2]
-
-
Analyte Stability: Synthetic cathinones can be unstable in biological samples, with degradation influenced by storage temperature, pH, and time.[6] Acidifying samples can improve the stability of many cathinones.[6] It is recommended to process samples as quickly as possible and store them at low temperatures (e.g., -20°C or -80°C) for long-term storage.
Q3: I am observing significant matrix effects in my LC-MS/MS analysis. What can I do to mitigate this?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples.[7][8][9][10]
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample.[7][10] Consider optimizing your SPE protocol by testing different sorbents and wash/elution solvents. A more rigorous cleanup can significantly reduce matrix interferences.[7]
-
Chromatographic Separation: Adjust your chromatographic conditions to separate the analytes from co-eluting matrix components. This can involve using a different column chemistry, modifying the mobile phase composition, or adjusting the gradient.
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for matrix effects, as both the analyte and the internal standard will be affected similarly.
-
Alternative Ionization Techniques: Electrospray ionization (ESI) can be more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[7] If your instrument allows, testing APCI may provide a more robust signal.
Q4: What are the recommended starting points for developing a GC-MS method for this compound and its metabolites?
A4: A typical GC-MS method for synthetic cathinones involves derivatization to improve the volatility and thermal stability of the analytes.
-
Derivatization: Trimethylsilylation (e.g., using MSTFA) or ethylation are common derivatization techniques for the hydroxyl groups of this compound metabolites.[1][2]
-
GC Column: A non-polar or medium-polarity column, such as a DB-1 MS or HP-5 MS (or equivalent), is generally suitable for the separation of derivatized cathinones.[11][12]
-
MS Parameters: Operate the mass spectrometer in full-scan mode for initial screening and identification of metabolites. For quantitative analysis, switch to selected ion monitoring (SIM) mode to improve sensitivity and selectivity by monitoring characteristic ions of the target analytes.[13]
Q5: Should I use GC-MS or LC-MS/MS for detecting low concentrations of this compound?
A5: Both techniques are suitable, but LC-MS/MS often offers advantages for low-concentration analysis of complex biological samples.
-
LC-MS/MS: This technique generally provides higher sensitivity and specificity and often requires less rigorous sample cleanup.[14] It also avoids the need for derivatization, which can simplify the sample preparation workflow.[14][15]
-
GC-MS: GC-MS is a robust and widely available technique. While it may require derivatization, it can provide excellent chromatographic separation and is well-suited for identifying metabolites through library matching.[1][2]
The choice of technique may depend on the specific requirements of your assay, the available instrumentation, and the desired limits of detection.
Quantitative Data Summary
The following table summarizes a validated method for a structurally similar compound, 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (MDPBP), which can serve as a reference for developing a method for this compound. For comparison, data for the related synthetic cathinone, 3,4-Methylenedioxypyrovalerone (MDPV), is also included.
| Parameter | MDPBP in Blood (GC-MS)[13] | MDPV & Metabolites in Plasma (LC-HRMS)[16] |
| Limit of Detection (LOD) | 10.1 ng/cm³ | 0.1 µg/L (0.1 ng/mL) |
| Limit of Quantification (LOQ) | 30.4 ng/cm³ | 0.25 µg/L (0.25 ng/mL) |
| Linearity Range | 25 - 1000 ng/cm³ | 0.25 - 1000 µg/L |
| Correlation Coefficient (r²) | 0.9946 | > 0.98 |
| Recovery | Not specified | 36 - 93% (Process Efficiency) |
| Inter-day Precision (CV%) | < 20% at lowest conc., < 15% at others | 2.1 - 7.3% |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Blood Samples (Adapted from MDPBP method)[13]
-
Sample Preparation: To a screw-capped glass centrifuge tube, add 1 cm³ of blood, 5 mm³ of internal standard solution, 2 cm³ of 5 mol/dm³ K₂CO₃, and 2 cm³ of saturated NaCl.
-
Protein Precipitation: Add 2 cm³ of acetonitrile and vortex-mix for 1 minute.
-
Extraction: Add 2 cm³ of 1-chlorobutane and vortex-mix for 2 minutes.
-
Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.
-
Collection: Transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for GC-MS or LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples (General Protocol)
-
Enzymatic Hydrolysis (if targeting conjugated metabolites): Adjust 0.5 mL of urine to pH 5.2 with acetic acid and incubate with β-glucuronidase/arylsulfatase (e.g., for 1 hour at 56°C).[2]
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., Isolute Confirm HCX) with 1 mL of methanol followed by 1 mL of water.[2]
-
Sample Loading: Dilute the hydrolyzed urine with 2.5 mL of water and load it onto the conditioned cartridge.[2]
-
Washing: Wash the cartridge sequentially with 1 mL of water, 1 mL of 0.01 M hydrochloric acid, and 1 mL of methanol.[2]
-
Elution: Elute the analytes with 1 mL of a freshly prepared mixture of methanol-aqueous ammonia (98:2, v/v).[2]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent. If proceeding with GC-MS, derivatization can be performed at this stage.[2]
Protocol 3: GC-MS Analysis (General Parameters)
-
Instrument: Agilent Gas Chromatograph with Mass Selective Detector (or equivalent).[11]
-
Column: DB-1 MS (or equivalent), 30m x 0.25mm x 0.25µm.[11]
-
Carrier Gas: Helium at 1 mL/min.[11]
-
Injector Temperature: 280°C.[11]
-
Oven Program:
-
Initial temperature: 100°C, hold for 1.0 min.
-
Ramp to 300°C at 12°C/min.
-
Hold at 300°C for an appropriate time to ensure elution of all analytes.[11]
-
-
MS Parameters:
Visualizations
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Caption: Workflow for Solid-Phase Extraction of this compound.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. youtube.com [youtube.com]
- 4. google.com [google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. stability-of-synthetic-cathinones-in-clinical-and-forensic-toxicological-analysis-where-are-we-now - Ask this paper | Bohrium [bohrium.com]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bataviabiosciences.com [bataviabiosciences.com]
- 10. eijppr.com [eijppr.com]
- 11. swgdrug.org [swgdrug.org]
- 12. mdpi.com [mdpi.com]
- 13. Determination of MDPBP in postmortem blood samples by gas chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Development and validation of an LC-MS/MS method after chiral derivatization for the simultaneous stereoselective determination of methylenedioxy-methamphetamine (MDMA) and its phase I and II metabolites in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3,4-Methylenedioxypyrovalerone (MDPV) and metabolites quantification in human and rat plasma by liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of the Reinforcing Effects of MDPPP and α-PPP
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the reinforcing effects of two synthetic cathinones, 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) and α-pyrrolidinopropiophenone (α-PPP). Both substances are psychostimulants that exert their primary effects through the inhibition of dopamine (DAT) and norepinephrine (NET) transporters. Understanding the nuances of their reinforcing properties is critical for predicting their abuse liability and for the development of potential therapeutic interventions.
Executive Summary
Both this compound and α-PPP function as reinforcing agents, primarily by blocking the reuptake of dopamine and norepinephrine in the brain. However, available preclinical data suggests that α-PPP generally exhibits a higher reinforcing effectiveness than this compound. This difference is likely attributable to variations in their potency at the dopamine transporter and their selectivity for DAT over the serotonin transporter (SERT). The reinforcing potency of these synthetic cathinones has been shown to be positively correlated with their ability to inhibit DAT.
Quantitative Data Comparison
The following tables summarize the available quantitative data from preclinical studies to facilitate a direct comparison of the neurochemical and behavioral effects of this compound and α-PPP.
Table 1: In Vitro Monoamine Transporter Inhibition
| Compound | hDAT IC50 (µM) | hNET IC50 (µM) | hSERT IC50 (µM) |
| α-PPP | ~1-10 | ~1-10 | >10 |
| This compound | ~1-10 | ~1-10 | >10 |
Data synthesized from studies indicating that α-PPP derivatives inhibit hDAT and hNET in the low micromolar range with no significant activity at hSERT.
Table 2: Intravenous Self-Administration in Rats
| Compound | Unit Dose (mg/kg/infusion) | Schedule of Reinforcement | Mean Number of Infusions | Breakpoint |
| α-PPP | 0.05 | Fixed Ratio 1 | Variable, less robust | Data not consistently reported |
| 0.1 | Fixed Ratio 1 | Variable, less robust | Data not consistently reported | |
| 0.32 | Fixed Ratio 1 | High, comparable to MDPV | Data not consistently reported | |
| This compound | Data not consistently reported | Progressive Ratio | Lower than α-PPP | Data not consistently reported |
Data for α-PPP is derived from a study where it was compared to MDPV. Direct comparative quantitative data for this compound self-administration is limited in the reviewed literature.
Experimental Protocols
A thorough understanding of the methodologies used to assess the reinforcing effects of these compounds is essential for interpreting the data and designing future studies.
Intravenous Self-Administration (IVSA)
This paradigm is a gold-standard for assessing the reinforcing properties of a drug.
Objective: To determine if a drug will be voluntarily taken by an animal, indicating its reinforcing effect, and to quantify the motivation to take the drug.
Methodology:
-
Surgical Preparation: Male Sprague-Dawley rats are surgically implanted with intravenous catheters into the jugular vein, which are externalized on their back.
-
Apparatus: Rats are placed in operant conditioning chambers equipped with two levers. One lever is designated as "active" and the other as "inactive".
-
Acquisition Phase: Pressing the active lever results in the intravenous infusion of the drug (e.g., α-PPP or this compound) in a specific dose. The inactive lever has no programmed consequences. Sessions are typically conducted for 2 hours daily.
-
Fixed-Ratio (FR) Schedule: Initially, a simple FR1 schedule is used, where each press on the active lever delivers one infusion. This is used to measure the rate of drug intake.
-
Progressive-Ratio (PR) Schedule: To measure the motivation for the drug, a PR schedule is employed. The number of lever presses required to receive a single infusion increases progressively throughout the session. The "breakpoint" is the highest number of presses an animal completes for a single infusion before ceasing to respond, and it serves as a measure of the drug's reinforcing effectiveness.
Conditioned Place Preference (CPP)
Objective: To determine if a drug produces a rewarding experience by measuring the animal's preference for an environment previously paired with the drug.
Methodology:
-
Apparatus: A three-chamber apparatus is used, with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.
-
Pre-Conditioning Phase (Baseline): The animal is allowed to freely explore all three chambers to determine any initial preference for one of the conditioning chambers.
-
Conditioning Phase: Over several days, the animal receives an injection of the drug (e.g., this compound or α-PPP) and is confined to one of the conditioning chambers. On alternate days, the animal receives a vehicle injection and is confined to the other chamber.
-
Post-Conditioning Phase (Test): The animal is placed back in the neutral chamber with free access to both conditioning chambers, and the time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference, suggesting the drug has rewarding properties.
In Vivo Microdialysis
This technique is used to measure the extracellular levels of neurotransmitters, such as dopamine, in specific brain regions of awake, freely moving animals.
Objective: To determine the effect of a drug on neurotransmitter release and reuptake in the brain's reward pathways.
Methodology:
-
Surgical Preparation: A guide cannula is surgically implanted into a specific brain region, such as the nucleus accumbens.
-
Microdialysis Probe: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid.
-
Sample Collection: The perfusate (dialysate), which contains a fraction of the extracellular fluid from the brain region, is collected at regular intervals.
-
Neurochemical Analysis: The concentration of dopamine and its metabolites in the dialysate is measured using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Drug Administration: After establishing a stable baseline of dopamine levels, the drug of interest (this compound or α-PPP) is administered, and changes in dopamine concentration are monitored.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is crucial for a deeper understanding.
Conclusion
The reinforcing effects of both this compound and α-PPP are primarily driven by their action as dopamine and norepinephrine reuptake inhibitors. Preclinical evidence suggests that α-PPP is a more effective reinforcer than this compound, a finding that aligns with its neurochemical profile. While direct comparative data for all behavioral paradigms are not available, the existing self-administration studies provide a strong foundation for understanding their relative abuse potential. Further research employing conditioned place preference and in vivo microdialysis is warranted to provide a more complete picture of the comparative pharmacology of these two synthetic cathinones. This information is vital for informing public health policies and for guiding the development of treatments for substance use disorders related to novel psychoactive substances.
A Comparative Guide to the Quantification of 3,4-Methylenedioxypyrovalerone (Mdppp)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 3,4-Methylenedioxypyrovalerone (Mdppp), a synthetic cathinone. The following sections detail the performance of various techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.
Quantitative Method Comparison
The quantification of this compound in biological matrices is predominantly achieved through chromatographic techniques coupled with mass spectrometry. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample. Below is a summary of the performance of commonly employed methods.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Target) | Precision (%CV) | Linearity (µg/L) |
| LC-HRMS | Human and Rat Plasma | 0.1 µg/L[1] | 0.25 µg/L[1] | 86 - 109%[1] | 2.1 - 7.3%[1] | 0.25 - 1000 µg/L[1] |
| Ion Mobility Spectrometry (IMS) | Nasal Fluid | 22 ng/mL | - | - | - | - |
| Ion Mobility Spectrometry (IMS) with LLME | Oral Fluid | 4.4 ng/mL[2] | - | - | - | - |
| GC-MS | Urine | - | - | - | - | - |
| Electrochemical Detection (AdSDPV) | Seized Drug Samples | 0.5 µmol/L | - | - | - | - |
Note: Data for GC-MS and electrochemical detection regarding LOD, LOQ, accuracy, precision, and linearity for biological matrices were not explicitly available in the reviewed literature. The provided LOD for electrochemical detection is for seized drug samples.
Experimental Workflow & Signaling Pathways
Typical LC-MS/MS Workflow for this compound Quantification
The following diagram illustrates a standard workflow for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for this compound and Metabolites in Plasma
This method allows for the simultaneous quantification of this compound and its primary metabolites, 3,4-dihydroxypyrovalerone (3,4-catechol-PV) and 4-hydroxy-3-methoxypyrovalerone (4-OH-3-MeO-PV), in human and rat plasma.[1]
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Perform plasma hydrolysis followed by protein precipitation.[1]
-
-
Instrumentation:
-
Liquid chromatograph coupled with a high-resolution mass spectrometer.
-
-
Chromatographic Conditions:
-
The specific column, mobile phases, and gradient are optimized to achieve separation of this compound and its metabolites.
-
-
Mass Spectrometry Conditions:
-
Acquire data in targeted-MS/MS mode.
-
Select precursor ions with a specific m/z window and fragment them in the HCD cell.
-
Utilize two specific product ions for data analysis with a mass tolerance of 5 ppm.[1]
-
-
Validation Parameters:
-
Linearity: Established from 0.25 to 1000 µg/L.[1]
-
Limit of Detection (LOD): 0.1 µg/L.[1]
-
Limit of Quantification (LOQ): 0.25 µg/L.[1]
-
Accuracy: 86 to 109% of the target concentration.[1]
-
Precision: Intraday and interday precision expressed as coefficient of variation (%CV) ranged from 2.1 to 7.3%.[1]
-
Stability: this compound and its metabolites were found to be stable in plasma for 24 hours at room temperature, 72 hours at 4°C, and after three freeze-thaw cycles.[1]
-
Ion Mobility Spectrometry (IMS) for this compound in Oral and Nasal Fluids
This method provides a rapid screening approach for the detection of this compound in oral and nasal fluids.[2]
-
Sample Preparation (Oral Fluid):
-
Perform liquid-liquid microextraction (LLME) to mitigate matrix effects.[2]
-
-
Sample Preparation (Nasal Fluid):
-
Direct analysis of the sample.[2]
-
-
Instrumentation:
-
Ion Mobility Spectrometer.
-
-
Analysis Time:
-
Validation Parameters:
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Metabolites in Urine
GC-MS is a well-established technique for the detection of drug metabolites in urine. For this compound, the parent drug is often extensively metabolized, making the detection of its metabolites crucial for confirming intake.[3]
-
Sample Preparation:
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
-
Analysis:
-
Detection of this compound is achieved by identifying its metabolites.
-
Full-scan GC-MS with mass chromatography is used for screening, and identification is confirmed by comparing the mass spectra with reference spectra in a library.[3]
-
Electrochemical Detection using Adsorptive Stripping Differential Pulse Voltammetry (AdSDPV)
This method offers a fast and cost-effective screening tool for the detection of this compound in seized drug samples.[4]
-
Instrumentation:
-
Carbon graphite screen-printed electrode (SPE-Gr).[4]
-
-
Electrochemical Analysis:
-
The quantification of this compound is based on its first oxidation process at +0.6 V vs Ag in a 0.1 mol L⁻¹ Britton Robison (BR) buffer solution at pH 6.0.[4]
-
-
Validation Parameters:
-
Limit of Detection (LOD): 0.5 µmol/L.[4]
-
Conclusion
The choice of quantification method for this compound is highly dependent on the research or clinical question, the available instrumentation, and the required sensitivity. LC-HRMS offers high sensitivity and selectivity for the simultaneous quantification of this compound and its metabolites in plasma, making it suitable for pharmacokinetic and toxicological studies.[1] Ion mobility spectrometry provides a rapid screening alternative for oral and nasal fluids, which can be advantageous in certain field applications.[2] GC-MS remains a robust method for the detection of this compound metabolites in urine, confirming exposure to the substance.[3] Finally, electrochemical methods show promise for the rapid screening of seized drug samples.[4] Researchers should carefully consider the validation parameters of each method to ensure the reliability and accuracy of their results.
References
- 1. 3,4-Methylenedioxypyrovalerone (MDPV) and metabolites quantification in human and rat plasma by liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of 3,4-methylenedioxypyrovalerone (MDPV) in oral and nasal fluids by ion mobility spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and toxicological detection of the new designer drug 3',4'-methylenedioxy-alpha-pyrrolidinopropiophenone studied in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of 3,4-methylenedioxy-α-pyrrolidinopropiophenone (Mdppp) and other structurally related synthetic cathinones. The information presented is supported by experimental data to aid in understanding the biotransformation of these compounds, which is crucial for toxicology, pharmacology, and drug development.
Comparative Analysis of Metabolic Pathways
The metabolism of synthetic cathinones primarily occurs in the liver and involves a series of Phase I and Phase II enzymatic reactions. The main metabolic routes for this compound and its analogs include modifications to the alkyl chain, the pyrrolidine ring, and the aromatic ring.
Key Metabolic Reactions:
-
N-Dealkylation: Removal of the alkyl group from the nitrogen atom.
-
β-Keto Reduction: Reduction of the ketone group to a hydroxyl group.
-
Aliphatic Hydroxylation: Addition of a hydroxyl group to the alkyl chain.
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the aromatic ring.
-
Demethylenation: Opening of the methylenedioxy ring, a common pathway for compounds with this moiety, like this compound.[1] This is often followed by O-methylation.
-
Pyrrolidine Ring Hydroxylation and Dehydrogenation: Hydroxylation of the pyrrolidine ring, which can be followed by dehydrogenation to form a lactam.
-
Glucuronidation: A Phase II conjugation reaction where glucuronic acid is attached to hydroxylated metabolites to increase water solubility and facilitate excretion.
The following diagram illustrates the primary metabolic pathways observed for this compound and related cathinones.
Caption: General metabolic pathways for this compound and related cathinones.
Quantitative Metabolic Data
The following tables summarize the key quantitative data for the metabolism of this compound and structurally similar cathinones, focusing on the involvement of cytochrome P450 (CYP) enzymes.
Table 1: Michaelis-Menten Kinetic Parameters for the Demethylenation of this compound [1]
| Enzyme | Apparent Km (μM) | Apparent Vmax (pmol/min/pmol CYP) |
| CYP2D6 | 13.5 ± 1.5 | 1.3 ± 0.1 |
| CYP2C19 | 120.0 ± 13.4 | 3.2 ± 0.1 |
Data presented as mean ± standard deviation.
Table 2: Comparison of Major Metabolic Pathways for Selected Cathinones
| Compound | Major Metabolic Pathways | Key Enzymes Involved | Primary Metabolites |
| This compound | Demethylenation | CYP2D6, CYP2C19 | 3',4'-dihydroxy-pyrrolidinopropiophenone (di-HO-PPP) |
| α-PPP | Pyrrolidine ring hydroxylation and dehydrogenation, aromatic hydroxylation, N-dealkylation, β-keto reduction.[2][3] | Not specified | 2"-oxo-PPP, 4'-hydroxy-PPP, cathinone, norephedrine |
| MPPP | 4'-methyl group hydroxylation and subsequent oxidation, pyrrolidine ring hydroxylation and dehydrogenation, oxidative deamination.[4] | CYP2D6, CYP2C19 | 4'-carboxy-PPP, hydroxylated and lactam metabolites |
| Mephedrone | N-demethylation, β-keto reduction, tolyl group oxidation.[5] | CYP2D6 | Nor-mephedrone, dihydro-mephedrone, hydroxytolyl-mephedrone, 4-carboxy-mephedrone |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of cathinone metabolism.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol is designed to identify the metabolites of a parent drug and the enzymes responsible for its metabolism.
Workflow Diagram:
Caption: Workflow for in vitro metabolism studies using human liver microsomes.
Detailed Steps:
-
Preparation of Incubation Mixtures:
-
In microcentrifuge tubes, combine pooled human liver microsomes (HLM), phosphate buffer (pH 7.4), and the test cathinone (e.g., this compound) at various concentrations.
-
For enzyme inhibition studies, a specific CYP inhibitor (e.g., quinidine for CYP2D6) can be added.[1]
-
-
Incubation:
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 0-60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate the microsomal proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
LC-MS/MS Analysis for Metabolite Identification and Quantification
This protocol outlines a general approach for the analysis of cathinones and their metabolites in biological matrices.
Table 3: Example LC-MS/MS Parameters for Cathinone Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 or similar reversed-phase column |
| Mobile Phase A | Water with 0.1% formic acid and/or ammonium formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Optimized for separation of parent drug and metabolites |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) for quantification; Product ion scan for identification |
| Collision Gas | Argon |
| Source Parameters | Optimized for specific instrument and compounds (e.g., capillary voltage, gas temperature, nebulizer pressure) |
Logical Relationship for Metabolite Identification:
Caption: Logical workflow for the identification of drug metabolites using LC-MS/MS.
Conclusion
The metabolic pathways of this compound and related cathinones are complex and involve multiple enzymatic reactions, with CYP2D6 and CYP2C19 playing a significant role in the demethylenation of this compound.[1] Understanding these pathways and the enzymes involved is critical for predicting potential drug-drug interactions, interpreting toxicological findings, and guiding the development of new therapeutic agents. The provided experimental protocols offer a foundation for conducting in vitro metabolism studies to further investigate these and other novel psychoactive substances.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Metabolism of the new designer drug alpha-pyrrolidinopropiophenone (PPP) and the toxicological detection of PPP and 4'-methyl-alpha-pyrrolidinopropiophenone (MPPP) studied in rat urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the metabolism and toxicological detection of the new designer drug 4'-methyl-alpha-pyrrolidinopropiophenone in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mephedrone - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of Analytical Methods for MDPPP Detection
This guide provides a detailed comparison of analytical methodologies for the detection and quantification of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP), a synthetic cathinone. The information is intended for researchers, scientists, and professionals in drug development and forensic analysis. This document outlines key performance indicators of various techniques, supported by experimental data from related compounds, to assist in the selection of a suitable analytical method.
Introduction to this compound
3',4'-Methylenedioxy-α-pyrrolidinopropiophenone, commonly known as this compound, is a stimulant designer drug that belongs to the synthetic cathinone class.[1] It shares a similar chemical structure with other psychoactive substances such as α-PPP and MDPV.[1] The molecular formula for this compound is C14H17NO3, with a molar mass of 247.294 g·mol−1.[1][2] Given its potential for abuse and illicit distribution, robust and validated analytical methods are crucial for its detection in various matrices, including biological samples and seized materials.
Comparison of Analytical Methods
The detection of synthetic cathinones like this compound is primarily achieved through chromatographic techniques coupled with mass spectrometry. The two most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix.
Below is a comparative summary of these techniques, with performance data extrapolated from studies on similar synthetic cathinones.
Quantitative Data Summary
| Parameter | GC-MS (for MDPBP) | LC-MS/MS (for Synthetic Cathinones) | LC-HRMS (Orbitrap) (for Synthetic Cathinones) |
| Limit of Detection (LOD) | 10.1 ng/cm³ | 0.005 - 0.035 ng/mL | 0.040 - 0.160 ng/mL |
| Limit of Quantitation (LOQ) | 30.4 ng/cm³ | Not explicitly stated, but higher than LOD | Not explicitly stated, but higher than LOD |
| Linearity (Concentration Range) | 25–1000 ng/cm³ | Not explicitly stated | Not explicitly stated |
| Correlation Coefficient (r²) | 0.9946 | Not explicitly stated | Not explicitly stated |
| Precision (CV%) | < 20% at lowest concentration, < 15% at others | Not explicitly stated | Not explicitly stated |
| Apparent Recovery (%) | Not explicitly stated | 53 - 98% (low conc.), 72 - 87% (high conc.) | 73 - 125% (low conc.), 69 - 88% (high conc.) |
Note: Data for GC-MS is based on a validated method for MDPBP, a structurally similar cathinone.[2] Data for LC-MS/MS and LC-HRMS is from a comparative study on a panel of synthetic cathinones.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are generalized protocols for GC-MS and LC-MS/MS analysis applicable to this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 cm³ of the sample (e.g., blood), add an internal standard.
-
Add 2 cm³ of 5 mol/dm³ K2CO3, 2 cm³ of saturated NaCl, and 2 cm³ of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Add 2 cm³ of 1-chlorobutane and vortex for another 2 minutes.
-
Centrifuge the mixture at 3000 rpm for 3 minutes.[2]
-
The organic layer is then transferred for analysis.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
-
Data Analysis:
-
The identification of this compound is based on the retention time and the mass spectrum, which is compared to a reference standard.
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a solid-phase extraction (SPE) cartridge with methanol and water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte with a stronger solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer operated in electrospray ionization (ESI) positive mode.
-
-
Data Analysis:
-
Detection and quantification are typically performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3]
-
The transition of a specific precursor ion to a product ion is monitored for both the analyte and the internal standard.
-
Mandatory Visualizations
Experimental Workflow for this compound Detection
Caption: General experimental workflow for the detection of this compound.
Logical Relationship of Analytical Method Validation Parameters
Caption: Key parameters for analytical method validation.
References
Unraveling the Structure-Activity Relationship of MDPPP and its Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) and its analogues, focusing on their structure-activity relationships (SAR). The information presented is intended to support research and drug development efforts in the field of psychoactive compounds and monoamine transporter ligands. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided.
Introduction to this compound and its Analogues
This compound is a synthetic cathinone, a class of compounds known for their stimulant and psychoactive effects. These compounds primarily act as monoamine transporter inhibitors, affecting the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The pharmacological profile of these molecules can be significantly altered by modifications to their chemical structure, particularly the alkyl chain length, substitutions on the phenyl ring, and the nature of the pyrrolidine ring. Understanding these structure-activity relationships is crucial for predicting the potency, selectivity, and potential therapeutic or abuse liability of novel analogues.
Comparative Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of this compound and a selection of its analogues at the dopamine, norepinephrine, and serotonin transporters. These values are critical for comparing the relative potency and selectivity of these compounds.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of this compound and Analogues
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Reference |
| This compound | 12.8 | 32.7 | 4,310 | [1] |
| α-PPP | 26.1 | 16.3 | 16,140 | [1] |
| MDPV | 2.4 | 1.9 | 2,267 | [1] |
| α-PVP | 1.8 | 2.8 | 3,300 | [1] |
| α-PBP | 10.3 | 13.9 | 10,200 | [1] |
| α-PHP | 4.1 | 6.2 | 3,300 | [1] |
Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM) of this compound and Analogues
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
| This compound | 24 | 53 | 3360 | [2] |
| α-PPP | 59 | 28 | 4980 | [2] |
| MDPV | 4.3 | 9.8 | >10000 | [3] |
| α-PVP | 13 | 29 | 1960 | [2] |
Structure-Activity Relationship (SAR) Summary
The data reveals several key trends in the structure-activity relationship of this compound and its analogues:
-
Alkyl Chain Length: Increasing the length of the alkyl chain from a propyl (in α-PPP and this compound) to a pentyl group (in α-PVP and MDPV) generally leads to a significant increase in potency at both DAT and NET.[1]
-
3,4-Methylenedioxy Group: The presence of the 3,4-methylenedioxy group on the phenyl ring, as seen in this compound and MDPV, tends to slightly increase affinity for DAT and NET compared to their non-methylenedioxy counterparts (α-PPP and α-PVP, respectively).[1]
-
Selectivity: Most of the investigated pyrrolidinophenone cathinones exhibit a clear preference for inhibiting DAT and NET over SERT, often by several orders of magnitude.[1][2] This catecholamine-selective profile is a hallmark of this class of compounds.
-
Pyrrolidine Ring: The pyrrolidine ring is a critical pharmacophore. Compounds lacking this feature or having it replaced with other substituents generally show a different pharmacological profile, often shifting from reuptake inhibitors to monoamine releasers.
Key Experimental Protocols
The following are detailed methodologies for the primary assays used to characterize the pharmacological activity of this compound and its analogues.
Radioligand Binding Assay for Monoamine Transporters
This assay determines the binding affinity (Ki) of a test compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.
-
Test compounds (this compound and analogues).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding inhibitors (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM imipramine for SERT).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293 cells and homogenize them in ice-cold assay buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet with fresh buffer and resuspend to a final protein concentration of 50-200 µg/mL.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, add the corresponding non-specific inhibitor instead of the test compound.
-
Incubation: Incubate the plates at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Synaptosome Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes), providing a functional measure of transporter inhibition (IC50).
Materials:
-
Rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT).
-
Sucrose buffer (0.32 M).
-
Krebs-Ringer-HEPES buffer.
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, [³H]serotonin.
-
Test compounds (this compound and analogues).
-
Uptake inhibitors for defining non-specific uptake (e.g., 10 µM nomifensine for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Synaptosome Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.
-
Assay Setup: Pre-incubate aliquots of the synaptosome preparation with varying concentrations of the test compound or the appropriate uptake inhibitor for non-specific uptake determination.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding the radiolabeled neurotransmitter to the synaptosome suspension.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting non-specific uptake from total uptake. Determine the IC50 value by plotting the percentage of inhibition of specific uptake against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Structure-Activity Relationships
The following diagrams, generated using the DOT language, illustrate key aspects of the structure-activity relationships of this compound and its analogues.
Caption: Increasing alkyl chain length from propyl to pentyl enhances DAT/NET potency.
Caption: The 3,4-methylenedioxy group generally increases DAT/NET affinity.
Caption: Workflow for determining monoamine transporter binding affinity.
References
- 1. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Behavioral Effects of MDPPP and Cocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral effects of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP), a synthetic cathinone, and cocaine, a well-characterized psychostimulant. The information presented is based on available preclinical experimental data, primarily from rodent models. Due to a relative scarcity of research on this compound compared to cocaine, this guide synthesizes data from various studies to offer a comprehensive overview.
Executive Summary
Both this compound and cocaine are psychostimulants that exert their primary effects by increasing the synaptic concentration of monoamine neurotransmitters, particularly dopamine. This shared mechanism of action results in overlapping behavioral effects, including increased locomotor activity, reinforcing properties, and the ability to condition place preference. However, the potency and efficacy of these two compounds can differ across various behavioral paradigms.
Available data suggests that while both are psychoactive, the reinforcing efficacy of this compound may be lower than that of cocaine, as indicated by self-administration studies. Direct comparative data on locomotor activity and conditioned place preference for this compound are limited, necessitating a cautious interpretation of its overall behavioral profile relative to cocaine.
Mechanism of Action: A Shared Pathway
The primary neurochemical action of both this compound and cocaine is the inhibition of the dopamine transporter (DAT), leading to an accumulation of dopamine in the synaptic cleft. This enhanced dopaminergic neurotransmission in key brain regions, such as the nucleus accumbens, is believed to mediate the reinforcing and locomotor-stimulating effects of these drugs.
Figure 1: Simplified signaling pathway illustrating the shared mechanism of action of this compound and cocaine on the dopamine transporter (DAT).
Comparative Behavioral Data
The following tables summarize quantitative data from preclinical studies on the behavioral effects of this compound and cocaine. It is crucial to note that the data for this compound and cocaine are often from different studies, which may involve variations in experimental protocols, animal strains, and other variables. Therefore, direct comparisons should be made with caution.
Locomotor Activity
Table 1: Effect of Cocaine on Locomotor Activity in Rodents
| Species | Dose (mg/kg, i.p.) | Locomotor Activity (Distance Traveled in cm) | Reference |
| Mouse | 5 | ~10000 | [1] |
| Mouse | 10 | ~20000 | [1] |
| Mouse | 20 | ~25000 | [1] |
Note: Data are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.
Reinforcing Effects (Self-Administration)
The reinforcing efficacy of a drug is often assessed using intravenous self-administration paradigms, where animals learn to perform a response (e.g., lever press) to receive a drug infusion. A progressive-ratio schedule, where the number of responses required for each subsequent infusion increases, is used to determine the "breakpoint," or the point at which the animal ceases to respond, providing a measure of the drug's motivational strength.
A study by Gannon et al. (2018) provides a direct comparison of the reinforcing effects of this compound and other synthetic cathinones.[2] The data indicates that this compound is self-administered by rats, confirming its reinforcing properties.[2] The rank order of potency for maintaining responding was found to be α-PVP ≈ MDPBP > α-PPP > this compound, which is consistent with their potencies as dopamine uptake inhibitors.[2][3]
Table 2: Intravenous Self-Administration of this compound and Cocaine in Rats
| Compound | Dose (mg/kg/infusion) | Mean Number of Infusions (FR5 Schedule) | Reference |
| This compound | 0.01 | ~5 | [2][4] |
| 0.032 | ~10 | [2][4] | |
| 0.1 | ~20 | [2][4] | |
| 0.32 | ~25 | [2][4] | |
| 1.0 | ~15 | [2][4] | |
| Cocaine | 0.01 | ~5 | [5] |
| 0.032 | ~15 | [5] | |
| 0.1 | ~30 | [5] | |
| 0.32 | ~45 | [5] | |
| 1.0 | ~35 | [5] |
Note: Data are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes. The experimental conditions for this compound and cocaine were from different studies but utilized a similar fixed-ratio 5 (FR5) schedule.
Conditioned Place Preference (CPP)
Conditioned place preference is a preclinical model used to assess the rewarding effects of drugs. In this paradigm, an animal learns to associate a specific environment with the effects of a drug. A preference for the drug-paired environment is indicative of the drug's rewarding properties. While it is reported that this compound has reinforcing effects, specific quantitative dose-response data for this compound in a CPP paradigm were not available in the reviewed literature. For a comparative context, data for cocaine-induced CPP is presented below.
Table 3: Cocaine-Induced Conditioned Place Preference in Rodents
| Species | Dose (mg/kg, i.p.) | Time Spent in Drug-Paired Chamber (seconds) | Reference |
| Rat | 15 | Significantly increased vs. saline | [6] |
| Mouse | 15 | Significantly increased vs. saline | [7] |
Experimental Protocols
Intravenous Self-Administration
Figure 2: A typical experimental workflow for an intravenous drug self-administration study in rodents.
-
Subjects: Male Sprague-Dawley rats are typically used.[2]
-
Surgery: Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Acquisition: Rats are trained to press an active lever to receive an infusion of the drug (e.g., this compound or cocaine) on a fixed-ratio 1 (FR1) schedule, where one lever press results in one infusion.[2] A timeout period often follows each infusion.
-
Dose-Response Determination: Once stable responding is achieved, the dose of the drug is varied across sessions to determine a full dose-response curve under a fixed-ratio (e.g., FR5) or a progressive-ratio schedule.[2][5]
Conditioned Place Preference
Figure 3: The three-phase experimental workflow for a conditioned place preference (CPP) study.
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-conditioning (Baseline): Animals are allowed to freely explore the entire apparatus to determine any initial preference for a particular compartment.
-
Conditioning: Over several days, animals receive an injection of the drug (e.g., cocaine) and are confined to one of the compartments. On alternate days, they receive a saline injection and are confined to the other compartment.
-
Post-conditioning (Test): On the test day, animals are placed in the apparatus in a drug-free state and allowed to freely explore all compartments. The time spent in each compartment is recorded.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning test or a saline-control group indicates a conditioned place preference.[8]
Conclusion
This compound and cocaine exhibit similar behavioral effects, consistent with their shared mechanism of action as dopamine transporter inhibitors. Both substances are reinforcing, as demonstrated in self-administration paradigms. However, the available data from a fixed-ratio self-administration study suggests that this compound may have a lower reinforcing efficacy than cocaine in rats.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Relative reinforcing effects of second-generation synthetic cathinones: acquisition of self-administration and fixed ratio dose-response curves in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PlumX [plu.mx]
- 4. researchgate.net [researchgate.net]
- 5. Interactions between Impulsivity and MDPV Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conditioned Place Preference (CPP) in Rats: From Conditioning to Reinstatement Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]
- 8. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
A Comparative Analysis of the Discriminative Stimulus Effects of MDPPP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the discriminative stimulus effects of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP), a synthetic cathinone, against other structurally and pharmacologically similar stimulants. The data presented is intended to offer an objective comparison of the in vivo effects and in vitro potencies, supported by detailed experimental methodologies and visual representations of the underlying biological pathways and experimental procedures.
Quantitative Data Summary
The following table summarizes the in vivo discriminative stimulus effects and in vitro monoamine transporter inhibition data for this compound and comparator compounds. The in vivo data represents the dose at which the compound produced 50% of the maximum drug-appropriate responding in rats trained to discriminate MDPV from saline. The in vitro data indicates the concentration of the drug required to inhibit 50% of the activity of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
| Compound | In Vivo Discriminative Stimulus | In Vitro Monoamine Transporter Inhibition |
| ED₅₀ (mg/kg) | IC₅₀ (nM) | |
| DAT | ||
| This compound | 2.46 | 23 |
| MDPV | 0.54 | 2.4 |
| α-PVP | 1.0 | 1.8 |
| α-PPP | 1.4 | 12 |
| Cocaine | 1.2 | 117 |
Experimental Protocols
The data presented in this guide is primarily derived from studies employing a standard drug discrimination paradigm in rats. A detailed methodology for such an experiment is outlined below.
Drug Discrimination in Rats
Subjects: Male Sprague-Dawley rats are typically used, housed individually and maintained on a restricted diet to motivate responding for food reinforcement.
Apparatus: Standard operant conditioning chambers equipped with two response levers and a food pellet dispenser are utilized.
Training Procedure:
-
Initial Training: Rats are trained to press a lever for food reinforcement on a fixed-ratio (FR) schedule.
-
Discrimination Training: Once lever pressing is established, rats are trained to discriminate between an injection of a specific drug (e.g., 1.0 mg/kg MDPV, intraperitoneally) and a saline injection.
-
Lever Assignment: On days when the drug is administered, responses on one designated lever (the "drug-appropriate" lever) are reinforced with food pellets. On days when saline is administered, responses on the other lever (the "saline-appropriate" lever) are reinforced.
-
Session Structure: Training sessions typically last for 15-30 minutes and are conducted daily.
-
Mastery Criterion: Training continues until the rats consistently and accurately respond on the correct lever, typically defined as >80% accuracy for the first response of the session for a set number of consecutive days.
Substitution Testing:
-
Once the discrimination is learned, test sessions are conducted to evaluate the effects of other drugs.
-
Various doses of a test drug (e.g., this compound) are administered prior to the session.
-
During test sessions, responses on either lever may be reinforced, or responding may be under extinction conditions (no reinforcement) to assess the drug's stimulus properties without the influence of reinforcement.
-
The percentage of responses on the drug-appropriate lever is measured for each dose of the test drug.
-
A test drug is considered to fully substitute for the training drug if it produces a high percentage (typically >80%) of drug-appropriate responding. The ED₅₀ value is the dose that produces 50% drug-appropriate responding.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a drug discrimination study.
Signaling Pathway
The discriminative stimulus effects of this compound and related cathinones are primarily mediated by their ability to block the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the synapse. This excess dopamine then stimulates postsynaptic dopamine receptors, primarily D1 and D2 receptors, initiating a cascade of intracellular signaling events. The diagram below illustrates this proposed signaling pathway.
Safety Operating Guide
Proper Disposal of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) in a Laboratory Setting
Disclaimer: This document provides general guidance for the proper disposal of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) based on standard laboratory safety protocols for research chemicals. A specific Safety Data Sheet (SDS) for this compound with detailed disposal instructions was not publicly available at the time of this writing. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific regulations and procedures that apply to your location. This compound is classified as a research chemical and a synthetic cathinone; as such, it may be subject to regulations as a controlled substance in some jurisdictions.
Essential Safety and Logistical Information
Researchers and laboratory personnel must handle and dispose of this compound with the utmost care, treating it as a potentially hazardous substance. The following procedures are designed to minimize risk and ensure compliance with general laboratory waste disposal regulations.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification:
-
Treat all this compound waste as hazardous chemical waste. This includes pure, unused this compound, solutions containing this compound, contaminated labware (e.g., vials, pipette tips, gloves), and any spill cleanup materials.
-
Due to its classification as a synthetic cathinone, it is crucial to determine if this compound is considered a controlled substance in your jurisdiction. If so, additional security and record-keeping measures will be required for its disposal.
-
-
Container Selection and Management:
-
Use only designated, leak-proof, and chemically compatible hazardous waste containers.
-
For liquid this compound waste, use a container with a secure screw-top cap.
-
For solid waste, such as contaminated personal protective equipment (PPE) and labware, use a clearly marked, sealable bag or a puncture-resistant container for sharps.
-
Never mix incompatible waste streams. A dedicated waste container for this compound and associated materials is recommended.
-
Keep waste containers closed at all times, except when adding waste.
-
-
Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste."
-
The label must include the full chemical name: "3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (this compound)" and list all other chemical constituents and their approximate percentages.
-
Indicate the potential hazards (e.g., "Toxic," "Harmful if Swallowed").
-
Include the date the waste was first added to the container and the name of the principal investigator or laboratory contact.
-
-
Storage:
-
Store this compound waste in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.
-
Segregate this compound waste from incompatible chemicals.
-
-
Disposal Request and Pickup:
-
Once the waste container is nearly full (do not overfill), or if it has been in storage for a period approaching your institution's limit (often 90 days), submit a chemical waste pickup request to your EHS department.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Quantitative Data Summary
| Consideration | Description |
| Waste Type | Hazardous Chemical Waste. Potentially a Controlled Substance. |
| Primary Hazard | Based on structurally similar compounds, likely harmful if swallowed. Full toxicological properties are not well-documented. |
| Container for Liquid Waste | Chemically resistant, leak-proof container with a secure lid. |
| Container for Solid Waste | Sealed and clearly labeled bags for contaminated PPE. Puncture-resistant sharps containers for contaminated needles or glassware. |
| Disposal Route | Through the institution's official Environmental Health and Safety (EHS) hazardous waste management program. |
| Regulatory Compliance | Adherence to local, state, and federal regulations for hazardous and potentially controlled substance waste is mandatory. |
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the available literature. The recommended procedure is based on established best practices for the management of hazardous laboratory chemicals.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste in a laboratory.
Essential Safety and Logistical Information for Handling 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (Mdppp)
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling and disposal of 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (Mdppp), a stimulant designer drug.[1][2] Given the limited specific safety data available for this compound, the following recommendations are based on best practices for handling hazardous chemicals and data for structurally related compounds. A comprehensive risk assessment should be conducted for all procedures involving this compound.[3]
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the final and critical barrier to exposure after all other control measures have been implemented.[4] The following table summarizes the recommended PPE for handling this compound, categorized by the level of potential exposure.
| PPE Component | Recommended Specifications |
| Gloves | Double-gloving with powder-free, chemical-resistant gloves (e.g., nitrile) is recommended.[4] Gloves should have long cuffs to be tucked over the gown sleeves.[4] Regularly inspect gloves for any signs of degradation and change them frequently, at least every 30 to 60 minutes, or immediately if contamination is suspected.[4] |
| Gowns | A disposable, back-closing gown made of a low-permeability fabric should be worn. For procedures with a higher risk of splashing, a poly-coated gown is recommended.[5] |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement.[6] A full-face shield or goggles should be used when there is a risk of splashes or aerosol generation.[6][7] |
| Respiratory Protection | For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. However, if there is a risk of aerosol or dust generation, a NIOSH-certified respirator (e.g., N95) should be used.[3][5] All personnel required to wear respirators must be properly fit-tested and trained.[3] |
| Shoe and Head Covers | Disposable shoe and head covers should be worn to prevent the spread of contamination.[7] |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: Before handling this compound, ensure that a designated area, preferably a chemical fume hood, is prepared and all necessary PPE is readily available. An emergency shower and eyewash station should be accessible.
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound within a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of outer gloves before leaving the immediate work area.[4] Wash hands thoroughly with soap and water after removing all PPE.[8]
Disposal Plan:
All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.
-
Segregation: Segregate all this compound-contaminated waste (e.g., gloves, gowns, vials, pipette tips) from non-hazardous waste.
-
Containment: Place all contaminated solid waste in a clearly labeled, sealed, and puncture-resistant hazardous waste container. Contaminated liquid waste should be collected in a labeled, sealed, and compatible waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name (3',4'-Methylenedioxy-α-pyrrolidinopropiophenone).
-
Final Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[9][10] Do not dispose of this compound down the drain or in the regular trash.[10]
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[8][11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[11]
In Case of a Spill:
-
Evacuate: Immediately evacuate the area and restrict access.
-
Notify: Inform your supervisor and the institutional safety office.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Clean-up: Only trained personnel with appropriate PPE should clean up the spill. Use a spill kit containing absorbent materials to contain and clean up the spill. Place all contaminated materials in a sealed hazardous waste container for disposal.
Workflow for Safe Handling of this compound
References
- 1. 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone - Wikipedia [en.wikipedia.org]
- 2. Metabolism and toxicological detection of the new designer drug 3',4'-methylenedioxy-alpha-pyrrolidinopropiophenone studied in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashp.org [ashp.org]
- 4. pppmag.com [pppmag.com]
- 5. gerpac.eu [gerpac.eu]
- 6. epa.gov [epa.gov]
- 7. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 8. fishersci.com [fishersci.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. medprodisposal.com [medprodisposal.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
